ABT-639 hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl]-4-chloro-2-fluoro-N-(2-fluorophenyl)benzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClF2N3O3S.ClH/c21-15-11-17(23)19(30(28,29)24-18-6-2-1-5-16(18)22)10-14(15)20(27)26-9-8-25-7-3-4-13(25)12-26;/h1-2,5-6,10-11,13,24H,3-4,7-9,12H2;1H/t13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRCYRFDOFTBHY-BTQNPOSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCN2C1)C(=O)C3=CC(=C(C=C3Cl)F)S(=O)(=O)NC4=CC=CC=C4F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(CCN2C1)C(=O)C3=CC(=C(C=C3Cl)F)S(=O)(=O)NC4=CC=CC=C4F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2F2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235560-31-2 | |
| Record name | ABT-639 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235560312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABT-639 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNZ74XN2EM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
ABT-639: A Technical Guide to a Peripherally Acting, Selective T-type Ca2+ Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-639 is a novel, peripherally acting small molecule that demonstrates high selectivity as a T-type calcium (Ca2+) channel blocker, with a particular affinity for the CaV3.2 subtype.[1] Activation of T-type Ca2+ channels, especially the CaV3.2 isoform, in peripheral sensory neurons is a key mechanism in nociceptive signaling.[1] These channels contribute to neuronal hyperexcitability by facilitating action potential bursting and modulating membrane potentials.[1] Preclinical studies have highlighted the potential of ABT-639 as an analgesic agent, particularly in models of neuropathic and nociceptive pain.[1] However, its translation to clinical efficacy in patients with diabetic peripheral neuropathic pain has been unsuccessful.[2] This technical guide provides an in-depth overview of the pharmacological profile of ABT-639, detailing its mechanism of action, selectivity, and pharmacokinetic properties. Furthermore, it outlines the comprehensive experimental protocols used in its preclinical evaluation and discusses the signaling pathways involved in its analgesic effects.
Mechanism of Action and Selectivity
ABT-639 exerts its pharmacological effects by directly blocking T-type Ca2+ channels in a voltage-dependent manner.[1] This inhibition of low-voltage activated (LVA) currents in peripheral sensory neurons, such as those in the dorsal root ganglion (DRG), is believed to be the primary mechanism underlying its antinociceptive properties.[1] By blocking the influx of calcium through CaV3.2 channels, ABT-639 effectively dampens the heightened neuronal excitability associated with chronic pain states.[1]
In Vitro Selectivity
The selectivity of ABT-639 for T-type Ca2+ channels, particularly the CaV3.2 subtype, has been demonstrated through electrophysiological studies. These studies have shown that ABT-639 is significantly less active at other voltage-gated calcium channels, such as CaV1.2 (L-type) and CaV2.2 (N-type).[1]
| Channel Subtype | Cell Type | IC50 (μM) | Reference |
| Human CaV3.2 (T-type) | Recombinant HEK293 cells | 2 | [1] |
| Rat LVA currents (T-type) | Dorsal Root Ganglion (DRG) neurons | 8 | [1] |
| CaV1.2 (L-type) | Not specified | >30 | [1] |
| CaV2.2 (N-type) | Not specified | >30 | [1] |
Pharmacokinetic Profile
Preclinical studies in rodents have characterized the pharmacokinetic properties of ABT-639, revealing features that are favorable for a peripherally acting therapeutic agent.
| Parameter | Value | Species | Reference |
| Oral Bioavailability (%F) | 73% | Rodents | [1] |
| Protein Binding | 88.9% | Rodents | [1] |
| Brain:Plasma Ratio | 0.05:1 | Rodents | [1] |
The low brain-to-plasma ratio is a key characteristic of ABT-639, indicating its limited ability to cross the blood-brain barrier. This property is consistent with its design as a peripherally acting agent, which aims to minimize central nervous system (CNS) side effects.[1]
Preclinical Efficacy in Pain Models
ABT-639 has demonstrated dose-dependent antinociceptive effects in various rodent models of nociceptive and neuropathic pain.[1] However, it did not show efficacy in inflammatory pain models.[1]
| Pain Model | Species | Efficacy Endpoint | ED50 (mg/kg, p.o.) | Reference |
| Monoiodoacetic Acid (MIA)-induced Knee Joint Pain | Rat | Antinociception | 2 | [1] |
| Spinal Nerve Ligation (SNL) | Rat | Increased tactile allodynia thresholds | 10-100 mg/kg | [1][3] |
| Chronic Constriction Injury (CCI) | Rat | Increased tactile allodynia thresholds | 10-100 mg/kg | [1] |
| Vincristine-Induced Neuropathy | Rat | Increased tactile allodynia thresholds | 10-100 mg/kg | [1] |
| Complete Freund's Adjuvant (CFA) or Carrageenan-induced Inflammatory Pain | Rat | No attenuation of hyperalgesia | - | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of ABT-639.
Electrophysiology
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Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are stably transfected with the cDNA encoding the human CaV3.2 α1 subunit. Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, streptomycin, and a selection antibiotic (e.g., Geneticin).
-
Whole-Cell Patch-Clamp Recordings:
-
External Solution (in mM): 160 TEA-Cl, 2 CaCl2, 10 HEPES; pH adjusted to 7.4 with TEAOH.[4]
-
Internal (Pipette) Solution (in mM): 110 CsCl, 10 EGTA, 10 HEPES, 3 Mg-ATP, 0.6 GTP; pH adjusted to 7.2 with CsOH.[4]
-
Voltage Protocol: T-type currents are elicited by a test pulse to -30 mV from a holding potential of -100 mV.[4][5] A ramp stimulus protocol from -100 mV to +100 mV over 200 ms can also be used.[4]
-
Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and digitized. The current density (pA/pF) is calculated by normalizing the peak current to the cell capacitance. IC50 values are determined by fitting the concentration-response data to a logistic equation.
-
-
DRG Neuron Dissociation:
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Dorsal root ganglia are dissected from adult rats and collected in ice-cold DMEM/F12 medium.
-
The ganglia are enzymatically digested with a solution containing collagenase (1 mg/mL) and trypsin (0.2 mg/mL).
-
Following enzymatic digestion, the ganglia are mechanically dissociated by trituration through a series of fire-polished Pasteur pipettes.
-
The dissociated neurons are plated on poly-L-lysine-coated coverslips and cultured for a short period before recording.
-
-
Whole-Cell Patch-Clamp Recordings:
-
External Solution (in mM): 152 TEA-Cl, 10 BaCl2, 10 HEPES; pH adjusted to 7.4 with TEA-OH.[6]
-
Internal (Pipette) Solution (in mM): 135 K-gluconate, 5 KCl, 5 Mg-ATP, 0.5 Na2GTP, 5 HEPES, 2 MgCl2, 5 EGTA, 0.5 CaCl2; pH adjusted to 7.4 with KOH.[6]
-
Voltage Protocol: T-type currents are evoked by depolarizing voltage steps from a holding potential of -90 mV to test potentials ranging from -60 mV to 0 mV in 10 mV increments.[6]
-
Data Analysis: Peak current amplitudes at each test potential are measured and plotted to generate current-voltage (I-V) relationships. The effect of ABT-639 is assessed by comparing current amplitudes before and after drug application.
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Radioligand Binding Assay (General Protocol)
While a specific radioligand binding assay protocol for ABT-639 was not detailed in the primary literature reviewed, a general competitive binding assay protocol for ion channels is as follows:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the target ion channel. This typically involves homogenization in a lysis buffer followed by centrifugation to pellet the membranes.
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Binding Assay:
-
Membrane preparations are incubated with a specific radioligand for the target channel (e.g., a radiolabeled channel blocker) and varying concentrations of the unlabeled test compound (ABT-639).
-
The incubation is carried out in a suitable binding buffer at a specific temperature and for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Pain Models
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Animal Preparation: Adult male Sprague-Dawley rats are anesthetized.
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Surgical Procedure: A dorsal midline incision is made to expose the L4 to L6 spinal nerves. The L5 and L6 spinal nerves are isolated and tightly ligated with silk suture distal to the dorsal root ganglion.
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Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments applied to the plantar surface of the hind paw. The paw withdrawal threshold (in grams) is determined.
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Animal Preparation: Adult male Sprague-Dawley rats are anesthetized.
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Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of chromic gut suture are tied around the nerve.
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Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments as described for the SNL model.
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Drug Administration: Vincristine sulfate is administered to rats via repeated intraperitoneal or intravenous injections. A typical dosing regimen is 50-150 µg/kg every other day for a total of five injections.
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Behavioral Testing: Mechanical and cold allodynia are assessed. Mechanical allodynia is measured using von Frey filaments, and cold allodynia can be assessed by the response to a drop of acetone applied to the hind paw.
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Induction of Osteoarthritis: A single intra-articular injection of MIA (e.g., 2.5 mg) is administered into the knee joint of rats.
-
Behavioral Testing: Pain behavior is assessed by measuring the paw withdrawal threshold to mechanical stimuli applied to the hind paw.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for ABT-639's analgesic effect and a general workflow for its preclinical evaluation.
Caption: Proposed mechanism of action of ABT-639 in nociceptive signaling.
Caption: General workflow for the preclinical evaluation of ABT-639.
Clinical Development and Future Perspectives
Despite the promising preclinical data, ABT-639 did not demonstrate significant analgesic efficacy compared to placebo in Phase II clinical trials for patients with painful diabetic neuropathy.[2] A study evaluating the effect of ABT-639 on spontaneous activity in C-nociceptors in these patients also found no significant differences compared to placebo.[7] Furthermore, in an experimental pain model in healthy adults using intradermal capsaicin, a single dose of ABT-639 did not show an effect on pain.[8]
The discrepancy between the robust preclinical efficacy and the lack of clinical translation highlights the challenges in developing novel analgesics. Several factors could contribute to this translational failure, including differences in the pathophysiology of animal models and human disease, pharmacokinetic/pharmacodynamic discrepancies between species, and the complexity of pain perception in humans.
While the story of ABT-639 has been deemed unsuccessful in the context of diabetic neuropathic pain, the targeting of peripheral T-type Ca2+ channels, particularly CaV3.2, remains a valid and intriguing strategy for the development of novel pain therapeutics.[9] Further research is warranted to explore the potential of selective T-type Ca2+ channel blockers in other chronic pain conditions and to better understand the translational gap between preclinical models and clinical outcomes.
Conclusion
ABT-639 is a peripherally acting, selective T-type Ca2+ channel blocker that showed considerable promise in preclinical models of neuropathic and nociceptive pain. Its mechanism of action, centered on the blockade of CaV3.2 channels in peripheral sensory neurons, is well-supported by in vitro electrophysiological data. However, the lack of efficacy in clinical trials for diabetic neuropathic pain underscores the complexities of translating preclinical findings to human pain conditions. This technical guide provides a comprehensive resource for researchers in the field of pain and analgesia, detailing the pharmacological profile and experimental methodologies used in the evaluation of ABT-639, and serves as a valuable case study in the challenges of analgesic drug development.
References
- 1. A peripherally acting, selective T-type calcium channel blocker, ABT-639, effectively reduces nociceptive and neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized double-blind, placebo-, and active-controlled study of T-type calcium channel blocker ABT-639 in patients with diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Cav3.2 T-type Calcium Channels by Its Intracellular I-II Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Exploration Of T-Type Calcium Channels (Cav3.2 And Cav3.3) And Their Sensitivity To Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dorsal root ganglion neurons become hyperexcitable and increase expression of voltage-gated T-type calcium channels (Cav3.2) in paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of a T-type calcium channel blocker, ABT-639, on spontaneous activity in C-nociceptors in patients with painful diabetic neuropathy: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Randomized, Double-Blind, Placebo-Controlled, Crossover Study of the T-Type Calcium Channel Blocker ABT-639 in an Intradermal Capsaicin Experimental Pain Model in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of Cav3.2 Channels in Neuropathic Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Neuropathic pain, a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system, presents a significant clinical challenge due to the limited efficacy of current treatments.[1] Emerging evidence has pinpointed the Cav3.2 T-type calcium channel as a critical molecular player in the initiation and maintenance of this pain modality.[2][3][4][5][6] This technical guide provides an in-depth examination of the role of Cav3.2 channels in neuropathic pain, summarizing key experimental findings, detailing methodologies, and visualizing the complex signaling pathways involved.
Upregulation and Functional Enhancement of Cav3.2 in Neuropathic Pain
A consistent finding across numerous preclinical models of neuropathic pain is the upregulation and enhanced function of Cav3.2 channels in key locations along the pain pathway. This occurs at both peripheral and central levels, contributing to the hyperexcitability of neurons that underlies pain hypersensitivity.
Peripheral Sensitization: In the peripheral nervous system, Cav3.2 channels are predominantly expressed in small and medium-sized dorsal root ganglion (DRG) neurons.[7] Following nerve injury, such as in the Spared Nerve Injury (SNI), Spinal Nerve Ligation (SNL), and Chronic Constriction Injury (CCI) models, the expression of Cav3.2 is significantly increased in these DRG neurons.[2][8][9] This upregulation is not only observed in damaged neurons but also in adjacent, uninjured neurons, suggesting a broader contribution to peripheral sensitization. Furthermore, Cav3.2 channels accumulate in the axons of uninjured nerves, potentially increasing their excitability and contribution to pain states.[7] This increased expression leads to a greater density of T-type currents, which lowers the threshold for action potential firing and promotes bursting activity, key elements in the generation of ectopic discharges characteristic of neuropathic pain.[10][11]
Central Sensitization: The role of Cav3.2 extends to the central nervous system. In the superficial spinal dorsal horn, a critical site for the initial processing of pain signals, nerve injury leads to an increase in both mRNA and protein levels of Cav3.2.[12][13] This results in an elevated proportion of neurons expressing T-type currents and an increased current density in individual neurons, contributing to central sensitization and mechanical allodynia.[12][13]
Recent research has also highlighted a crucial role for Cav3.2 at the supraspinal level. In the anterior pretectum (APT), a somatosensory hub involved in pain perception, Cav3.2 channels are expressed in a specific subpopulation of GABAergic neurons.[2][3][14][15] In neuropathic pain models, the bursting activity of these neurons is increased, a phenomenon driven by enhanced Cav3.2 channel function.[2][3][14] Specific deletion of Cav3.2 in this brain region has been shown to reduce both the initiation and maintenance of mechanical and cold allodynia, providing direct evidence for the involvement of central Cav3.2 channels in pain pathophysiology.[2][3][14]
Signaling Pathways and Molecular Regulation
The upregulation of Cav3.2 in neuropathic pain is not merely an increase in channel quantity but involves complex post-translational modifications and signaling cascades that enhance channel function and cell surface expression.
One of the key regulatory mechanisms is the interaction with the deubiquitinating enzyme Ubiquitin-Specific Peptidase 5 (USP5).[9][16][17] Under normal conditions, Cav3.2 channels are tagged for degradation by ubiquitination. Following nerve injury, USP5 levels are upregulated in the DRG and spinal cord.[9] USP5 then removes the ubiquitin tags from Cav3.2 channels, preventing their degradation and leading to an accumulation of functional channels at the plasma membrane.[9][17] Disrupting the interaction between Cav3.2 and USP5 has been shown to reverse inflammatory and neuropathic pain, highlighting this as a key pathogenic mechanism.[17]
Other post-translational modifications, such as glycosylation, also play a significant role. In models of diabetic neuropathy, increased glycosylation of Cav3.2 channels in nociceptors contributes to their hyperexcitability and pain hypersensitivity.[4][18] Inhibiting this glycosylation process can reduce T-type current density and alleviate pain behaviors.[18]
Furthermore, inflammatory mediators released after nerve injury, such as Interleukin-6 (IL-6), can upregulate Cav3.2 expression and function in DRG neurons through trans-signaling pathways, contributing to the development of neuropathic pain.[19]
Quantitative Data Presentation
The following tables summarize key quantitative findings from studies investigating the role of Cav3.2 in neuropathic pain.
Table 1: Changes in Cav3.2 Expression in Neuropathic Pain Models
| Neuropathic Pain Model | Tissue | Method | Key Finding | Reference |
| Spared Nerve Injury (SNI) | Damaged DRG Neurons (Medium-sized) | Immunohistochemistry | Ratio of Cav3.2 expression increased significantly at 7 and 14 days post-SNI (24.0 ± 1.8% and 29.1 ± 3.5% vs. 18.7 ± 0.7% at 3 days). | |
| Spinal Nerve Ligation (SNL) | Intact L4 DRG | Western Blot | Total and membrane protein levels of Cav3.2 increased. | |
| Spared Nerve Injury (SNI) | Uninjured Sural Nerve | Western Blot | Cav3.2 protein expression increased significantly at 14 days post-SNI (2.05 ± 0.42 vs. 1.07 ± 0.16 in Sham). | [7] |
| Partial Sciatic Nerve Ligation (PSNL) | Superficial Spinal Dorsal Horn (SDH) | qRT-PCR | Cav3.2 mRNA increased 1.30 ± 0.09 times compared to sham. No significant change in Cav3.1 or Cav3.3. | [12] |
| Partial Sciatic Nerve Ligation (PSNL) | Superficial Spinal Dorsal Horn (SDH) | Western Blot | Cav3.2 protein levels increased significantly compared to sham. | [12] |
| Spared Nerve Injury (SNI) | Anterior Pretectum (APT) | Immunohistochemistry | 20.0 ± 3.9% of APT neurons express Cav3.2-GFP. | [3] |
Table 2: Electrophysiological Changes in Neurons in Neuropathic Pain Models
| Neuropathic Pain Model | Neuron Type | Method | Key Finding | Reference |
| Spared Nerve Injury (SNI) | Damaged Medium-sized DRG Neurons | Whole-cell Patch Clamp | After-depolarizing amplitudes increased significantly at membrane potentials of -85 mV and -95 mV. | [11] |
| Spinal Nerve Ligation (SNL) | Intact L4 DRG Neurons | Whole-cell Patch Clamp | T-type current density increased with a leftward shift in the steady-state activation curve. | |
| Partial Sciatic Nerve Ligation (PSNL) | Lamina II Spinal Dorsal Horn Neurons | Whole-cell Patch Clamp | Proportion of neurons with T-type currents increased (PSNL: 72.7% vs. Sham: 47.4%). T-type current density increased significantly in PSNL group. | [12][13] |
| Spared Nerve Injury (SNI) | Parvalbumin-positive (PV+) APT Neurons | In Vitro Patch Clamp | Contribution of Cav3.2 to rebound burst firing is enhanced in SNI mice. | [2][3] |
| Spared Nerve Injury (SNI) | Uninjured Sural Nerve Fibers (Aβ, Aδ, C) | Single-fiber recording | Mechanical receptive field areas were significantly larger in SNI rats than in sham-operated rats for all fiber types. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to study Cav3.2 in neuropathic pain.
Animal Models of Neuropathic Pain
-
Spared Nerve Injury (SNI): This model involves the ligation and transection of two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves), leaving the sural nerve intact.[2] This procedure results in persistent mechanical and cold allodynia in the paw territory of the spared sural nerve.
-
Spinal Nerve Ligation (SNL): The L5 spinal nerve is tightly ligated distal to the DRG. This model is used to study changes in both the injured L5 DRG and the adjacent, uninjured L4 DRG.[8][19]
-
Partial Sciatic Nerve Ligation (PSNL): This model involves tying a tight ligature around approximately one-third to one-half of the dorsal portion of the sciatic nerve.[12][13]
Immunohistochemistry and Western Blotting
-
Tissue Preparation: Animals are transcardially perfused with saline followed by 4% paraformaldehyde. DRGs, spinal cord sections, or brain tissue are dissected, post-fixed, and cryoprotected in sucrose solution before sectioning on a cryostat.[2]
-
Immunostaining: Sections are incubated with primary antibodies against Cav3.2 and often co-stained with neuronal markers (e.g., NeuN, NF200, CGRP, IB4). This is followed by incubation with fluorescently-labeled secondary antibodies.[7][8][10] Images are captured using confocal microscopy.
-
Western Blotting: Tissue is homogenized in lysis buffer containing protease inhibitors. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against Cav3.2 and a loading control (e.g., β-actin).[7][8][12]
Whole-Cell Patch-Clamp Electrophysiology
-
Neuron Preparation: DRG neurons are acutely dissociated using enzymatic digestion (e.g., collagenase/dispase) and mechanical trituration. For spinal cord or brain slice recordings, animals are perfused with ice-cold artificial cerebrospinal fluid (ACSF), and the relevant tissue is rapidly dissected and sectioned using a vibratome.[2][10][12]
-
Recording: Slices or dissociated cells are transferred to a recording chamber perfused with ACSF or an external recording solution. Whole-cell patch-clamp recordings are performed using glass micropipettes filled with an internal solution. T-type currents are typically isolated by holding the membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure channel availability and then depolarizing to various test potentials.[8][10][12]
Behavioral Testing for Neuropathic Pain
-
Mechanical Allodynia: The paw withdrawal threshold (PWT) in response to mechanical stimulation is measured using von Frey filaments of logarithmically increasing stiffness. The filaments are applied to the plantar surface of the hind paw, and the 50% withdrawal threshold is determined using the up-down method.[12]
-
Cold Allodynia: The response to a cold stimulus is often assessed by applying a drop of acetone to the plantar surface of the paw and measuring the duration of licking, lifting, or flinching behavior.[2][3]
Conclusion and Therapeutic Implications
The convergence of evidence from genetic, pharmacological, and electrophysiological studies firmly establishes the Cav3.2 T-type calcium channel as a pivotal contributor to the pathophysiology of neuropathic pain.[2][4][9] Its upregulation and functional enhancement at multiple levels of the neuraxis—from peripheral nerve terminals to supraspinal processing centers—drive the neuronal hyperexcitability that manifests as chronic pain. The intricate molecular pathways governing its expression and activity, particularly the regulatory role of USP5-mediated deubiquitination, offer novel and specific targets for therapeutic intervention.[16][17] Developing selective blockers of Cav3.2 channels or small molecules that disrupt its interaction with regulatory proteins represents a promising strategy for creating a new class of analgesics to effectively treat neuropathic pain.
References
- 1. Role of Cav3.2 Low-Threshold Calcium Channel in Mechanosensitivity and Neuropathic Pain | Cairn.info [stm.cairn.info]
- 2. Centrally expressed Cav3.2 T-type calcium channel is critical for the initiation and maintenance of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Centrally expressed Cav3.2 T-type calcium channel is critical for the initiation and maintenance of neuropathic pain | eLife [elifesciences.org]
- 4. Central and peripheral contributions of T-type calcium channels in pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Central and peripheral contributions of T-type calcium channels in pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Accumulation of Cav3.2 T-type Calcium Channels in the Uninjured Sural Nerve Contributes to Neuropathic Pain in Rats with Spared Nerve Injury [frontiersin.org]
- 8. Upregulation of Cav3.2 T-type calcium channels in adjacent intact L4 dorsal root ganglion neurons in neuropathic pain rats with L5 spinal nerve ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting T-type/CaV3.2 channels for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased expression of CaV3.2 T-type calcium channels in damaged DRG neurons contributes to neuropathic pain in rats with spared nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increased expression of CaV3.2 T-type calcium channels in damaged DRG neurons contributes to neuropathic pain in rats with spared nerve injury | Semantic Scholar [semanticscholar.org]
- 12. Nerve injury elevates functional Cav3.2 channels in superficial spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. elifesciences.org [elifesciences.org]
- 15. synthical.com [synthical.com]
- 16. T-type calcium channel modulation by hydrogen sulfide in neuropathic pain conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small organic molecule disruptors of Cav3.2 - USP5 interactions reverse inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulatory Action of Calcium and Calcium Channels in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Upregulation of interleukin-6 on Cav3.2 T-type calcium channels in dorsal root ganglion neurons contributes to neuropathic pain in rats with spinal nerve ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
ABT-639 Hydrochloride: A Technical Guide to Target Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-639 hydrochloride is a novel, peripherally acting, and selective blocker of T-type calcium channels, with a primary affinity for the Ca(v)3.2 isoform.[1] T-type calcium channels are low-voltage activated (LVA) channels that play a crucial role in modulating neuronal excitability, particularly in pain signaling pathways.[1] The Ca(v)3.2 isoform is prominently expressed in peripheral sensory neurons and is implicated in nociceptive and neuropathic pain states.[2] This technical guide provides an in-depth overview of the target affinity and selectivity of ABT-639, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.
Data Presentation: Target Affinity and Selectivity of ABT-639
The inhibitory activity of ABT-639 has been quantified against its primary target, the human Ca(v)3.2 T-type calcium channel, and its selectivity has been assessed against other calcium channel isoforms. The following tables summarize the key quantitative data.
| Target | Assay Type | Preparation | IC50 | Reference |
| Human Ca(v)3.2 | Whole-cell patch clamp | Recombinant human Ca(v)3.2 channels | 2 µM | [1] |
| Rat T-type Channels | Attenuation of LVA currents | Rat Dorsal Root Ganglion (DRG) neurons | 8 µM | [1] |
Table 1: Potency of ABT-639 against its primary T-type calcium channel targets.
| Off-Target | Assay Type | IC50 | Selectivity (fold vs. hCa(v)3.2) | Reference |
| Ca(v)1.2 (L-type) | Not specified | > 30 µM | > 15-fold | [1] |
| Ca(v)2.2 (N-type) | Not specified | > 30 µM | > 15-fold | [1] |
Table 2: Selectivity profile of ABT-639 against other voltage-gated calcium channels.
Experimental Protocols
Determination of IC50 for ABT-639 on Human Ca(v)3.2 Channels using Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the methodology for determining the half-maximal inhibitory concentration (IC50) of ABT-639 on recombinant human Ca(v)3.2 channels expressed in a mammalian cell line (e.g., HEK293).
a. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Transiently transfect the cells with a plasmid encoding the human Ca(v)3.2 channel subunit using a suitable transfection reagent. A co-transfection with a fluorescent reporter plasmid (e.g., GFP) can be used to identify transfected cells.
-
Allow 24-48 hours for channel expression before electrophysiological recordings.
b. Electrophysiological Recording:
-
Prepare the external (bath) solution containing (in mM): 140 tetraethylammonium chloride (TEA-Cl), 10 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with TEA-OH.
-
Prepare the internal (pipette) solution containing (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.5 Na-GTP. Adjust pH to 7.2 with CsOH.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Hold the cell at a membrane potential of -90 mV.
-
Elicit T-type calcium currents by applying a depolarizing voltage step to -20 mV for 50 ms.
-
Record baseline currents in the absence of the compound.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution.
-
Perfuse the cell with increasing concentrations of ABT-639 and record the resulting inhibition of the T-type current.
c. Data Analysis:
-
Measure the peak inward current at each concentration of ABT-639.
-
Normalize the current at each concentration to the baseline current.
-
Plot the normalized current as a function of the logarithm of the ABT-639 concentration.
-
Fit the data to a Hill equation to determine the IC50 value.
Assessment of ABT-639 on Low-Voltage Activated (LVA) Currents in Rat Dorsal Root Ganglion (DRG) Neurons
This protocol outlines the procedure for evaluating the effect of ABT-639 on native T-type calcium channels in primary sensory neurons.
a. DRG Neuron Culture:
-
Isolate dorsal root ganglia from adult rats.
-
Dissociate the ganglia into single neurons using enzymatic digestion (e.g., collagenase and dispase) followed by mechanical trituration.
-
Plate the neurons on coated coverslips and culture in a suitable neuron-specific medium.
-
Use the neurons for recording within 24-48 hours.
b. Electrophysiological Recording:
-
Use the same external and internal solutions as described in Protocol 1.
-
Establish a whole-cell patch-clamp configuration on a small-diameter DRG neuron (typically associated with nociception).
-
Hold the neuron at a membrane potential of -90 mV.
-
Apply a voltage ramp or a series of depolarizing steps to identify the presence of LVA currents.
-
Record baseline LVA currents.
-
Perfuse with different concentrations of ABT-639 and record the attenuation of the LVA currents.
c. Data Analysis:
-
Measure the peak LVA current at each concentration of ABT-639.
-
Normalize and plot the data as described in Protocol 1 to determine the IC50.
Mandatory Visualizations
Caption: Signaling pathway of Ca(v)3.2 and its inhibition by ABT-639.
Caption: Experimental workflow for IC50 determination of ABT-639.
References
- 1. A peripherally acting, selective T-type calcium channel blocker, ABT-639, effectively reduces nociceptive and neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silencing of the Cav3.2 T-type calcium channel gene in sensory neurons demonstrates its major role in nociception - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of ABT-639 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-639 hydrochloride is a novel, peripherally acting, and selective T-type calcium channel blocker.[1] T-type calcium channels, particularly the Ca(v)3.2 subtype, are critical in modulating neuronal excitability and have been identified as a key target in nociceptive signaling pathways. Activation of these channels contributes to action potential bursting and modulates membrane potentials during periods of neuronal hyperexcitability.[1] Preclinical studies have demonstrated the potential of ABT-639 in reducing nociceptive and neuropathic pain.[1] This technical guide provides a comprehensive overview of the in vitro characterization of ABT-639, detailing its mechanism of action, potency, selectivity, and the experimental methodologies used for its evaluation.
Core Mechanism of Action
ABT-639 selectively binds to and blocks the Ca(v)3.2 isoform of the low voltage-gated T-type calcium channels. This action prevents the influx of calcium ions into the cell following membrane depolarization. By inhibiting neuronal hyperexcitability and the firing of nociceptive peripheral sensory neurons, ABT-639 produces an anti-nociceptive effect. The expression of Ca(v)3.2 T-type channels is a key factor in nociceptive and neuropathic pain.
Quantitative Analysis of In Vitro Activity
The in vitro potency and selectivity of ABT-639 have been determined through various electrophysiological and cellular assays. The following tables summarize the key quantitative data.
| Target Channel | Cell Type | Assay Type | Parameter | Value | Reference |
| Human Ca(v)3.2 | Recombinant | Electrophysiology | IC50 | 2 µM | [1] |
| Rat T-type (LVA currents) | Dorsal Root Ganglion (DRG) Neurons | Electrophysiology | IC50 | 8 µM | [1] |
| Off-Target Channel | Assay Type | Parameter | Value | Reference |
| Ca(v)1.2 (L-type) | Electrophysiology | IC50 | > 30 µM | [1] |
| Ca(v)2.2 (N-type) | Electrophysiology | IC50 | > 30 µM | [1] |
| Human P/Q-type Calcium Channels | Not Specified | Not Specified | No significant inhibition | |
| Potassium Channels | Not Specified | Not Specified | No significant inhibition | |
| Sodium Channels | Not Specified | Not Specified | No significant inhibition | |
| Chloride Channels | Not Specified | Not Specified | No significant inhibition |
Experimental Protocols
Electrophysiological Characterization of Ca(v)3.2 Inhibition
Objective: To determine the potency of ABT-639 in blocking recombinant human Ca(v)3.2 T-type calcium channels and native T-type currents in rodent dorsal root ganglion (DRG) neurons.
Methodology: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation:
-
For recombinant channels, a stable cell line (e.g., HEK293) expressing the human Ca(v)3.2 channel is used.
-
For native channels, dorsal root ganglion (DRG) neurons are acutely dissociated from rats.
-
-
Recording Configuration: The whole-cell patch-clamp technique is employed to record ionic currents across the cell membrane.
-
Solutions:
-
External Solution (in mM): Composed of appropriate concentrations of salts to maintain osmolarity and ionic balance, with a calcium salt (e.g., CaCl2 or BaCl2) as the charge carrier.
-
Internal (Pipette) Solution (in mM): Contains a cesium-based salt to block potassium channels, a calcium buffer (e.g., EGTA), and ATP/GTP to maintain cell health.
-
-
Voltage Protocol:
-
Cells are held at a hyperpolarized membrane potential (e.g., -100 mV) to ensure the availability of T-type channels for opening.
-
T-type currents are elicited by a depolarizing voltage step (e.g., to -30 mV).
-
The voltage-dependent inhibition by ABT-639 is assessed by applying the compound at various holding potentials, as its potency can be influenced by the conformational state of the channel (resting, open, or inactivated).[2]
-
-
Data Analysis:
-
The peak inward current in the presence of varying concentrations of ABT-639 is measured and compared to the control current.
-
Concentration-response curves are generated, and the IC50 value (the concentration of compound that inhibits 50% of the maximal current) is calculated using a suitable fitting equation (e.g., the Hill equation).
-
Cellular Calcium Influx Assay
Objective: To assess the functional inhibition of Ca(v)3.2 channels by ABT-639 in a cellular context by measuring changes in intracellular calcium.
Methodology: Fluorometric Imaging Plate Reader (FLIPR) Assay
-
Cell Line: A cell line stably expressing the Ca(v)3.2 channel is used.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence upon binding to free calcium.
-
Assay Procedure:
-
Cells are plated in a multi-well plate (e.g., 96- or 384-well).
-
ABT-639 at various concentrations is pre-incubated with the cells.
-
Depolarization of the cell membrane is induced by the addition of a high-potassium solution to activate the voltage-gated Ca(v)3.2 channels.
-
The resulting change in fluorescence, corresponding to the influx of calcium, is measured in real-time using a FLIPR instrument.
-
-
Data Analysis:
-
The fluorescence signal in the presence of ABT-639 is compared to the control (vehicle-treated) signal.
-
IC50 values are determined from the concentration-response curves.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of ABT-639 and the general workflows for its in vitro characterization.
Caption: Mechanism of action of ABT-639.
References
- 1. A peripherally acting, selective T-type calcium channel blocker, ABT-639, effectively reduces nociceptive and neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of ABT-639 on Cav3.2 channel activity and its analgesic actions in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of ABT-639: A Peripherally Acting T-Type Calcium Channel Blocker for Pain Relief
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
ABT-639 is a novel, peripherally acting and selective blocker of T-type calcium channels, specifically targeting the Ca(v)3.2 subtype, which plays a crucial role in nociceptive signaling. Preclinical investigations in rodent models have demonstrated the potential of ABT-639 as an analgesic agent for both nociceptive and neuropathic pain states. This technical guide provides a comprehensive overview of the key preclinical findings, including detailed experimental protocols, quantitative efficacy and pharmacokinetic data, and the underlying mechanistic pathways. The data presented herein underscore the rationale for the initial clinical development of ABT-639 for pain indications, while also highlighting the complexities of translating preclinical efficacy to clinical outcomes.
Mechanism of Action and Pharmacology
ABT-639 exerts its analgesic effects through the selective inhibition of T-type calcium channels, which are voltage-gated ion channels that contribute to neuronal excitability and action potential bursting, particularly in dorsal root ganglion (DRG) neurons involved in pain transmission.[1] The Ca(v)3.2 subtype is upregulated in chronic pain states and is a key modulator of membrane potentials during periods of neuronal hyperexcitability.[1]
In Vitro Channel Selectivity
ABT-639 demonstrates a high degree of selectivity for T-type calcium channels, particularly the human Ca(v)3.2 subtype.
| Channel Type | IC50 (μM) | Species | Comments |
| Ca(v)3.2 (T-type) | 2 | Human | Voltage-dependent block[1] |
| Low Voltage-Activated (LVA) currents in DRG neurons | 8 | Rat | [1] |
| Ca(v)1.2 (L-type) | >30 | Rat | Significantly less active[1] |
| Ca(v)2.2 (N-type) | >30 | Human | Significantly less active[1] |
| P/Q-type | - | Human | Weak or no activity |
Signaling Pathway
The proposed signaling pathway for ABT-639's analgesic action is centered on its ability to reduce neuronal hyperexcitability in the peripheral nervous system.
Pharmacokinetic Profile in Rodents
ABT-639 exhibits favorable pharmacokinetic properties in rodents, including high oral bioavailability and limited brain penetration, which is consistent with its design as a peripherally acting agent.[1]
| Parameter | Value | Species |
| Oral Bioavailability (%F) | 73% | Rodent |
| Protein Binding | 88.9% | Rodent |
| Brain:Plasma Ratio | 0.05:1 | Rodent |
Preclinical Efficacy in Pain Models
ABT-639 has demonstrated dose-dependent efficacy in a variety of rat models of nociceptive and neuropathic pain.[1][2]
Nociceptive Pain
| Model | Efficacy Endpoint | ED50 (mg/kg, p.o.) |
| Monoiodoacetic Acid (MIA)-induced Knee Joint Pain | Reversal of pain and restored force deficit | 2 |
Neuropathic Pain
| Model | Efficacy Endpoint | Effective Dose Range (mg/kg, p.o.) |
| Spinal Nerve Ligation (SNL) | Attenuation of mechanical hypersensitivity | 3-100 |
| Chronic Constriction Injury (CCI) | Attenuation of mechanical and cold allodynia | 3-100[2] |
| Vincristine-induced Neuropathy | Attenuation of mechanical hypersensitivity | 3-100[2] |
Notably, ABT-639 did not show efficacy in inflammatory pain models induced by complete Freund's adjuvant (CFA) or carrageenan.[1]
Experimental Protocols
The following sections detail the generalized methodologies for the key preclinical pain models used to evaluate the efficacy of ABT-639.
General Experimental Workflow
Neuropathic Pain Models
The CCI model is a widely used method to induce neuropathic pain that mimics peripheral nerve injury.[3]
-
Animals: Male Sprague-Dawley rats (typically 100-250 g).[4]
-
Anesthesia: Animals are anesthetized, commonly with isoflurane.
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures (e.g., 4-0 chromic gut) are tied around the nerve with approximately 1 mm spacing. The ligatures are tightened until a slight constriction is observed, without arresting epineural blood flow.[5] The muscle and skin are then closed in layers.
-
Pain Assessment: Mechanical allodynia is assessed using von Frey filaments applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as the force in grams that elicits a withdrawal response. Cold allodynia can also be measured by assessing the response to a drop of acetone applied to the hind paw. Testing is typically performed before and at various time points after surgery to confirm neuropathy and assess drug effects.
The SNL model produces a consistent and long-lasting neuropathic pain state.[6]
-
Animals: Male Sprague-Dawley or Wistar rats (typically 100-250 g).[2][7]
-
Anesthesia: General anesthesia is administered.
-
Surgical Procedure: A dorsal midline incision is made to expose the L5 and L6 spinal nerves. These nerves are then tightly ligated with silk suture distal to the dorsal root ganglion.[8] The wound is then closed.
-
Pain Assessment: Similar to the CCI model, mechanical allodynia is the primary endpoint, measured by paw withdrawal thresholds to von Frey filaments.
This model replicates the painful neuropathy often experienced by patients undergoing chemotherapy with vinca alkaloids.[9]
-
Animals: Male Sprague-Dawley rats.
-
Induction: Vincristine sulfate is administered, typically via intraperitoneal (i.p.) injection. A common dosing regimen is daily or every other day injections for a period of one to two weeks (e.g., 0.1 mg/kg/day).[10][11]
-
Pain Assessment: Mechanical hypersensitivity is evaluated using von Frey filaments at baseline and at multiple time points during and after the vincristine administration period to track the development and potential reversal of neuropathy.
Nociceptive Pain Model: Monoiodoacetic Acid (MIA)-Induced Knee Osteoarthritis
This model mimics the pain associated with osteoarthritis.
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Induction: Following anesthesia, a single intra-articular injection of MIA (e.g., 1-3 mg in a small volume of saline) is made into the knee joint through the patellar ligament.[12][13] This induces inflammation and cartilage degradation, leading to pain behaviors.
-
Pain Assessment: Pain is assessed by measuring changes in weight-bearing of the affected limb. Additionally, knee flexion-evoked pain and mechanical hypersensitivity of the paw can be evaluated.
Safety and Tolerability
In preclinical studies, ABT-639 was well-tolerated. At doses significantly higher than the efficacious doses (100-300 mg/kg), ABT-639 did not produce significant alterations in hemodynamic or psychomotor function in rats.[1]
Conclusion
The preclinical data for ABT-639 strongly supported its development as a novel, peripherally acting analgesic. Its selectivity for T-type calcium channels, particularly Ca(v)3.2, combined with a favorable pharmacokinetic profile and robust efficacy in multiple rodent models of neuropathic and nociceptive pain, established a clear therapeutic rationale. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of T-type calcium channel modulators for pain relief. Despite this promising preclinical profile, it is important to note that ABT-639 did not demonstrate efficacy over placebo in Phase II clinical trials for diabetic peripheral neuropathic pain.[4][7] This highlights the translational gap between rodent pain models and human clinical pain states, a critical consideration for future drug development in this area.
References
- 1. iasp-pain.org [iasp-pain.org]
- 2. criver.com [criver.com]
- 3. Insights into Vincristine-Induced Peripheral Neuropathy in Aged Rats: Wallerian Degeneration, Oxidative Damage, and Alterations in ATPase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Segmental spinal nerve ligation model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]
- 9. Unlocking New Therapeutic Options for Vincristine-Induced Neuropathic Pain: The Impact of Preclinical Research [mdpi.com]
- 10. An adolescent rat model of vincristine-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. gavinpublishers.com [gavinpublishers.com]
- 13. Frontiers | Sodium Monoiodoacetate Dose-Dependent Changes in Matrix Metalloproteinases and Inflammatory Components as Prognostic Factors for the Progression of Osteoarthritis [frontiersin.org]
Methodological & Application
Preparation of ABT-639 Hydrochloride for Oral Administration in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of ABT-639 hydrochloride for oral administration in rats. The information is intended to guide researchers in accurately preparing formulations for preclinical studies.
Overview and Physicochemical Properties
ABT-639 is a peripherally acting T-type calcium channel blocker. For oral administration studies in rats, it is crucial to prepare a stable and homogenous formulation to ensure accurate dosing and reproducible results. The hydrochloride salt of ABT-639 presents specific solubility characteristics that must be considered when selecting an appropriate vehicle.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁Cl₂F₂N₃O₃S | [1] |
| Molecular Weight | 492.37 g/mol | [1] |
| Oral Bioavailability (rodents) | 73% | [1] |
| Solubility | Soluble in DMSO | [1] |
Recommended Vehicle and Formulation
A previously documented and effective vehicle for the oral administration of ABT-639 in rats is a lipid-based formulation. This type of vehicle is suitable for compounds with poor aqueous solubility.
Table 2: Recommended Oral Formulation for ABT-639 in Rats
| Component | Percentage (v/v) | Purpose |
| Polyethylene Glycol 400 (PEG 400) | 10% | Solubilizing agent and co-surfactant |
| Cremophor EL | 10% | Surfactant to aid in emulsification |
| Oleic Acid | 80% | Lipid vehicle and primary solvent |
This formulation has been successfully used for oral gavage in rats at doses of 3, 10, and 30 mg/kg.[1]
Experimental Protocols
Preparation of the Vehicle (10% PEG 400 / 10% Cremophor EL / 80% Oleic Acid)
This protocol outlines the step-by-step procedure for preparing the vehicle.
Materials:
-
Polyethylene Glycol 400 (PEG 400)
-
Cremophor EL
-
Oleic Acid
-
Sterile conical tubes or glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath or heating block (optional)
Procedure:
-
Component Measurement: In a sterile conical tube or glass vial, accurately measure the required volumes of PEG 400, Cremophor EL, and Oleic Acid according to the desired final volume. For example, to prepare 10 mL of the vehicle, use 1 mL of PEG 400, 1 mL of Cremophor EL, and 8 mL of Oleic Acid.
-
Mixing Order: It is recommended to first mix the surfactant (Cremophor EL) with the co-surfactant/solubilizing agent (PEG 400).
-
Vortexing: Vortex the mixture of PEG 400 and Cremophor EL thoroughly until a homogenous solution is formed.
-
Addition of Oleic Acid: Gradually add the oleic acid to the PEG 400 and Cremophor EL mixture while continuously vortexing.
-
Homogenization: Continue to vortex the final mixture for at least 5-10 minutes to ensure a uniform and stable emulsion.
-
(Optional) Mild Heating: If the Cremophor EL is not dispersing well, mild heating to approximately 40-50°C may aid in its dispersion.[2] Ensure the solution is cooled to room temperature before adding the active pharmaceutical ingredient (API).
Preparation of this compound Formulation
This protocol describes how to incorporate this compound into the prepared vehicle.
Materials:
-
This compound powder
-
Prepared vehicle (10% PEG 400 / 10% Cremophor EL / 80% Oleic Acid)
-
Analytical balance
-
Spatula
-
Sterile conical tubes or glass vials
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weighing the API: Accurately weigh the required amount of this compound based on the desired final concentration and volume.
-
Initial Dispersion: Add the weighed this compound powder to a small volume of the prepared vehicle in a sterile conical tube or glass vial.
-
Vortexing: Vortex the mixture vigorously for 2-3 minutes to ensure the powder is wetted and initially dispersed.
-
Adding Remaining Vehicle: Add the remaining volume of the vehicle to the tube to reach the final desired volume.
-
Thorough Mixing: Vortex the final formulation for an additional 5-10 minutes.
-
Sonication: To ensure complete dissolution and a homogenous suspension, place the formulation in a bath sonicator for 15-30 minutes. Monitor the temperature of the water bath to avoid excessive heat that could degrade the compound.
-
Visual Inspection: Visually inspect the formulation to ensure there are no visible clumps or precipitates. The final formulation should be a clear or slightly hazy, homogenous solution/suspension.
Diagram 1: Experimental Workflow for Formulation Preparation
Caption: Workflow for preparing the this compound oral formulation.
Stability and Storage
Establishing the stability of the preclinical formulation is critical to ensure accurate dosing.[3]
Short-Term Stability Protocol
A short-term stability study should be conducted to confirm that the formulation remains stable for the duration of the experiment.
Procedure:
-
Prepare the Formulation: Prepare a batch of the this compound formulation as described in section 3.2.
-
Initial Analysis (Time 0): Immediately after preparation, take an aliquot of the formulation and analyze the concentration of this compound using a validated analytical method (e.g., HPLC). This will serve as the baseline (100%) concentration.
-
Storage Conditions: Store the remaining formulation under the same conditions that will be used during the in-vivo study (e.g., room temperature, protected from light).
-
Time Point Analysis: At predetermined time points (e.g., 4, 8, and 24 hours), take additional aliquots from the stored formulation and analyze the concentration of this compound.
-
Evaluation: Compare the concentrations at each time point to the initial concentration. The formulation is generally considered stable if the concentration remains within ±10% of the initial concentration.[3]
Table 3: Example Short-Term Stability Data Layout
| Time Point | Concentration (mg/mL) | % of Initial Concentration | Appearance |
| 0 hours | [Insert Value] | 100% | [Describe] |
| 4 hours | [Insert Value] | [Calculate] | [Describe] |
| 8 hours | [Insert Value] | [Calculate] | [Describe] |
| 24 hours | [Insert Value] | [Calculate] | [Describe] |
Storage Recommendations
-
It is recommended to prepare the formulation fresh on the day of dosing.
-
If storage is necessary, it should be at controlled room temperature or refrigerated (2-8°C), protected from light. The appropriate storage condition should be determined by the short-term stability study.
-
Before each administration, the formulation should be vortexed to ensure homogeneity.
Alternative Vehicles and Considerations
For researchers exploring other options, several alternative vehicles can be considered for oral gavage of poorly soluble compounds in rats. The choice of vehicle should always be justified and validated for the specific compound and study design.
Table 4: Alternative Oral Gavage Vehicles for Rats
| Vehicle Composition | Notes |
| 0.5% or 1% Methylcellulose (MC) in water | A common suspending agent for preclinical studies. May require a surfactant like Tween 80 for better suspension of hydrophobic compounds. |
| 0.5% Hydroxypropyl Methylcellulose (HPMC) with 0.1% Tween 80 in water | Similar to MC, HPMC is a widely used suspending agent. |
| Corn Oil or other edible oils | Suitable for highly lipophilic compounds.[1] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | A common formulation for compounds with poor solubility, though the concentration of DMSO should be carefully considered for potential toxicity with chronic dosing.[4] |
Diagram 2: Decision Pathway for Vehicle Selection
Caption: A simplified decision-making process for selecting an oral gavage vehicle.
Oral Administration by Gavage
-
Dose Volume: The volume administered to rats should not exceed 10 mL/kg for non-aqueous solutions.[5]
-
Animal Handling: Proper restraint and gavage technique are essential to minimize stress and prevent injury to the animal.
-
Needle Selection: Use a flexible gavage needle of an appropriate size for the rat.
By following these detailed protocols and considering the provided information, researchers can confidently prepare this compound for oral administration in rats, contributing to the reliability and success of their preclinical studies.
References
- 1. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ABT-639 Hydrochloride in Rodent Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of ABT-639 hydrochloride, a selective T-type calcium channel blocker, in preclinical rodent models of nociceptive and neuropathic pain. The following protocols and data are intended to assist in the design and execution of experiments to evaluate the analgesic efficacy of this compound.
Introduction
ABT-639 is a peripherally acting antagonist of the Ca(v)3.2 T-type calcium channel, a key player in the transmission of pain signals.[1] Activation of these channels in dorsal root ganglion (DRG) neurons contributes to neuronal hyperexcitability and action potential bursting, which are hallmarks of chronic pain states.[1] By selectively blocking these channels, ABT-639 offers a targeted approach to pain management. Preclinical studies have demonstrated its efficacy in various rodent models of neuropathic and nociceptive pain.[1]
Mechanism of Action
ABT-639 selectively blocks the Ca(v)3.2 isoform of T-type calcium channels, which are predominantly expressed in peripheral sensory neurons.[1] In pathological pain states, the expression and activity of these channels are often upregulated. The influx of calcium ions through these channels contributes to the depolarization of the neuronal membrane, leading to the generation and propagation of pain signals. By inhibiting this calcium influx, ABT-639 reduces neuronal excitability and attenuates the transmission of nociceptive information.
Figure 1: Mechanism of action of ABT-639 in a peripheral nociceptive neuron.
Dosage and Administration
This compound is typically administered orally (p.o.) in rodent models. It exhibits high oral bioavailability in rodents.[1] The effective dose range for analgesic effects in various neuropathic pain models is generally between 10 and 100 mg/kg.[1]
Table 1: Summary of this compound Dosage in Rodent Pain Models
| Pain Model | Species | Route of Administration | Effective Dose Range (mg/kg) | Notable Effects | Reference |
| Spinal Nerve Ligation (SNL) | Rat | Oral (p.o.) | 10 - 100 | Dose-dependent increase in tactile allodynia thresholds. | [1] |
| Chronic Constriction Injury (CCI) | Rat | Oral (p.o.) | 10 - 100 | Increased tactile allodynia thresholds. | [1] |
| Vincristine-Induced Neuropathy | Rat | Oral (p.o.) | 10 - 100 | Increased tactile allodynia thresholds. | [1] |
| Knee Joint Pain (MIA model) | Rat | Oral (p.o.) | ED₅₀ = 2 | Dose-dependent antinociception. | [1] |
Experimental Protocols
The following are detailed protocols for inducing common rodent models of neuropathic pain and assessing the analgesic effects of ABT-639.
Spinal Nerve Ligation (SNL) Model in Rats
This model produces a robust and long-lasting mechanical allodynia.
Surgical Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Place the animal in a prone position and make a dorsal midline incision to expose the vertebrae.
-
Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion using a silk suture.
-
Close the muscle layer and skin with sutures or wound clips.
-
Allow the animals to recover for at least 3-7 days before behavioral testing to allow for the development of neuropathic pain.
Drug Administration and Behavioral Testing Workflow:
References
Application Notes and Protocols for the Quantification of ABT-639 in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of ABT-639 in plasma samples. The methodologies described herein are based on established principles of bioanalytical method development and validation, primarily utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a sensitive and specific technique for the quantification of small molecules in complex biological matrices.
While a specific, publicly available, validated method for ABT-639 was not identified, the following protocols are representative of industry-standard approaches for similar small molecule drug candidates and are adapted from validated methods for other compounds developed by Abbott (now AbbVie), the originator of ABT-639.
Introduction to ABT-639 and Bioanalysis
ABT-639 is a peripherally acting, selective T-type calcium channel blocker that has been investigated for its analgesic properties in various pain models.[1] Accurate quantification of ABT-639 in plasma is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies, which are essential for evaluating the absorption, distribution, metabolism, and excretion (ADME) of the drug candidate. These studies are a cornerstone of drug development, providing critical data for dose selection and safety assessment.[2][3]
LC-MS/MS is the preferred method for the bioanalysis of small molecules like ABT-639 due to its high sensitivity, selectivity, and speed.[4][5][6] The general workflow involves sample preparation to isolate the analyte from the complex plasma matrix, followed by chromatographic separation and detection by mass spectrometry.
Experimental Protocols
A robust and reliable bioanalytical method requires careful optimization of sample preparation, chromatography, and mass spectrometry parameters. The following sections detail a representative protocol for the quantification of ABT-639 in plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and rapid method for removing the majority of proteins from plasma samples, which can interfere with the analysis.
Materials:
-
Human plasma (with K2EDTA as anticoagulant)
-
ABT-639 reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of ABT-639 or a structurally similar compound)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of ABT-639 into blank human plasma.
-
Aliquot 100 µL of plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 100 ng/mL in 50% ACN).
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.
-
The sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
Table 2: Mass Spectrometric Conditions
| Parameter | Value (Representative) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | To be determined by direct infusion of ABT-639 and IS |
| ABT-639 (Precursor > Product) | e.g., m/z 457.4 > 329.4 |
| Internal Standard (Precursor > Product) | e.g., m/z 465.5 > 337.5 (for a d8-labeled IS) |
| Collision Energy (CE) | To be optimized for each transition |
| Dwell Time | 100 ms |
Note: The exact MRM transitions and collision energies must be optimized experimentally by infusing a standard solution of ABT-639 and the chosen internal standard directly into the mass spectrometer.
Method Validation
A bioanalytical method must be validated to ensure its reliability for the intended application. The validation should be performed according to regulatory guidelines from agencies such as the FDA and EMA.[7][8]
Table 3: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 different sources. |
| Linearity & Range | The concentration range over which the method is accurate and precise. | A calibration curve with at least 6 non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy & Precision | The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). | For QC samples at LLOQ, Low, Mid, and High concentrations, the mean accuracy should be within 85-115% (80-120% for LLOQ) and the precision (%CV) should be ≤ 15% (≤ 20% for LLOQ). |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS. | The %CV of the peak area ratios of post-extraction spiked samples from at least 6 different sources should be ≤ 15%. |
| Recovery | The efficiency of the extraction procedure. | The recovery of the analyte and IS should be consistent and reproducible. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentrations in stability samples should be within ±15% of the nominal concentration. This includes freeze-thaw, short-term (bench-top), long-term, and stock solution stability. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | The analyte response at the LLOQ should be at least 5 times the response of a blank sample. Accuracy and precision criteria as mentioned above. |
Data Presentation
The quantitative data obtained from the validation experiments should be summarized in clear and concise tables for easy interpretation and comparison.
Table 4: Representative Calibration Curve Data
| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1 | 0.98 | 98.0 |
| 5 | 5.12 | 102.4 |
| 10 | 9.95 | 99.5 |
| 50 | 50.8 | 101.6 |
| 100 | 98.7 | 98.7 |
| 500 | 505 | 101.0 |
| 1000 | 992 | 99.2 |
Table 5: Representative Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | n | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 6 | 1.02 | 102.0 | 8.5 |
| Low | 3 | 6 | 2.95 | 98.3 | 6.2 |
| Mid | 75 | 6 | 76.8 | 102.4 | 4.1 |
| High | 750 | 6 | 745 | 99.3 | 3.5 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for ABT-639 quantification in plasma.
Signaling Pathway of ABT-639
ABT-639 is a selective blocker of T-type calcium channels, specifically the CaV3.2 subtype, which are implicated in pain signaling pathways.
References
- 1. A peripherally acting, selective T-type calcium channel blocker, ABT-639, effectively reduces nociceptive and neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a T-type calcium channel blocker, ABT-639, on spontaneous activity in C-nociceptors in patients with painful diabetic neuropathy: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized double-blind, placebo-, and active-controlled study of T-type calcium channel blocker ABT-639 in patients with diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. LC-MS/MS bioanalytical method for the quantitative analysis of nifedipine, bisoprolol, and captopril in human plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of 33 antidepressants by LC-MS/MS--comparative validation in whole blood, plasma, and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of ABT-639 Hydrochloride by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of ABT-639 hydrochloride in biological matrices, such as plasma, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The methodologies outlined are based on established practices for the analysis of small molecule drugs.
Introduction
ABT-639 is a peripherally acting and selective T-type Ca2+ channel blocker that has been investigated for its potential analgesic properties.[1][2] Accurate quantification of ABT-639 in biological samples is crucial for pharmacokinetic and pharmacodynamic studies in drug development. This protocol describes a robust and sensitive HPLC-MS/MS method for the determination of ABT-639 levels.
Physicochemical Properties of ABT-639
A summary of the key physicochemical properties of the active free base, ABT-639, is presented in Table 1.
| Property | Value |
| Chemical Name | 4-chloro-2-fluoro-N-(2-fluorophenyl)-5-[[(8aR)-hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]carbonyl]-benzenesulfonamide |
| Molecular Formula | C20H20ClF2N3O3S |
| Molecular Weight | 455.9 g/mol |
Experimental Protocols
The overall workflow for the analysis of ABT-639 from plasma samples is depicted in the following diagram.
-
This compound reference standard
-
Internal standard (IS) (e.g., a stable isotope-labeled ABT-639 or a structurally similar compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (human, rat, etc., as required)
Protein precipitation is a common and effective method for the extraction of small molecules from plasma samples.[3] Acetonitrile is a suitable solvent for the precipitation of proteins in samples intended for ABT-639 analysis.[3][4]
Protocol:
-
Allow plasma samples to thaw to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard at a known concentration.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
The following are recommended starting conditions for the HPLC-MS/MS analysis of ABT-639. These may require further optimization for specific instrumentation and applications.
3.3.1. Liquid Chromatography
A reverse-phase HPLC method using a C18 or C8 column is suitable for the separation of ABT-639.[5][6][7]
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC or UHPLC system |
| Column | C18 or C8 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | See Table 2 for a typical gradient elution program |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
3.3.2. Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The specific precursor and product ions for Selected Reaction Monitoring (SRM) must be determined by direct infusion of a standard solution of ABT-639.
Procedure for SRM Parameter Optimization:
-
Prepare a 1 µg/mL solution of ABT-639 in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer at a flow rate of 10 µL/min.
-
Perform a full scan (Q1 scan) to identify the precursor ion, which will likely be the [M+H]+ ion (m/z 456.9 for the free base).
-
Perform a product ion scan (MS2) of the precursor ion to identify the most abundant and stable fragment ions.
-
Select at least two intense and specific product ions for the SRM transitions.
-
Optimize the collision energy for each SRM transition to maximize the signal intensity of the product ions.
Table 3: Predicted and to be Determined Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | To be determined (predicted [M+H]+ at m/z 456.9) |
| Product Ions (Q3) | To be determined |
| Collision Energy (CE) | To be optimized for each transition |
| Dwell Time | 100 ms |
| Gas Temperatures | Optimize based on instrument manufacturer's recommendations |
| IonSpray Voltage | Optimize based on instrument manufacturer's recommendations |
The fragmentation of N-phenyl benzenesulfonamide derivatives often involves cleavage of the sulfonamide bond.[2][8][9]
Data Analysis and Quantification
Quantitative analysis is performed by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the nominal concentration of the calibration standards. A weighted linear regression is typically used for the calibration curve.
Table 4: Example Calibration Curve and Quality Control Sample Concentrations
| Sample Type | Concentration Range (ng/mL) |
| Calibration Standards | 1, 2, 5, 10, 20, 50, 100, 200 |
| Quality Control (QC) | LLOQ: 1, Low: 3, Mid: 75, High: 150 |
The accuracy and precision of the method should be evaluated using the quality control samples.
Conclusion
The HPLC-MS/MS protocol described provides a robust framework for the sensitive and selective quantification of ABT-639 in biological matrices. The key to a successful assay is the careful optimization of the mass spectrometry parameters, specifically the SRM transitions and collision energies. This method is well-suited for supporting pharmacokinetic and other studies in the development of ABT-639.
References
- 1. Precursor-Ion Mass Re-Estimation Improves Peptide Identification on Hybrid Instruments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stepwise Diagnostic Product Ions Filtering Strategy for Rapid Discovery of Diterpenoids in Scutellaria barbata Based on UHPLC-Q-Exactive-Orbitrap-MS [mdpi.com]
- 3. epa.gov [epa.gov]
- 4. Utilizing Precursor Ion Connectivity of Different Charge States to Improve Peptide and Protein Identification in MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. rsc.org [rsc.org]
- 7. Detection and Correction of Interference in SRM Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. 6-(3-chloro-2-fluorobenzyl)-5-methyl-2-((4-phenylpiperazin-1-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one | C24H24ClFN6O | CID 168679280 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: ABT-639 Hydrochloride Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-639 is a peripherally acting, selective T-type calcium channel blocker that has been investigated for its analgesic properties in various pain models.[1][2][3] As a key component of preclinical and clinical research, the proper preparation and handling of ABT-639 hydrochloride solutions are critical to ensure accurate and reproducible results. This document provides detailed application notes and protocols for the preparation of this compound solutions and outlines a general framework for assessing their stability, addressing a gap in publicly available, detailed procedural information. The mechanism of action is also briefly described to provide context for its use in research.
Mechanism of Action
ABT-639 is a selective blocker of T-type Ca²⁺ channels, with a notable preference for the Ca(v)3.2 subtype, which is predominantly expressed in sensory nerves and plays a role in modulating nociception.[1][2] It acts in a voltage-dependent manner, attenuating the low-voltage activated (LVA) currents in neurons.[1][4] By blocking these channels in the peripheral nervous system, ABT-639 is thought to reduce neuronal hyperexcitability associated with chronic pain states.[1] Preclinical studies have shown its efficacy in reducing pain in various animal models of neuropathic and nociceptive pain.[1][3]
Signaling Pathway Diagram
Caption: Mechanism of action of ABT-639.
Solution Preparation
The solubility of this compound is a key factor in preparing homogenous and accurate solutions for experimental use. Based on available data, this compound is soluble in dimethyl sulfoxide (DMSO) and 0.1N aqueous hydrochloric acid (HCl).[5] For in vivo studies in animal models, specific formulations have been used to achieve desired pharmacokinetic profiles.[4][6]
Solubility Data
| Solvent/Vehicle | Solubility/Concentration | Reference |
| DMSO | Soluble | [5][6] |
| 0.1N HCl (aq) | Soluble | [5] |
| 10% DMSO / 90% PEG400 | Used for intravenous administration in rats (5 µmol/kg) | [4][6] |
| 10% PEG400 / 10% Cremophor EL / 80% Oleic Acid | Used for oral administration in rats (3, 10, and 30 mg/kg) | [4][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is suitable for preparing a high-concentration stock solution for in vitro assays, which can be further diluted in aqueous buffers.
Materials:
-
This compound (MW: 492.37 g/mol for the hydrochloride salt)[6]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.92 mg of the compound.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the weighed compound.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.[6]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[6][7]
Protocol 2: Preparation of an Aqueous Solution using 0.1N HCl
This protocol is suitable for applications where DMSO may interfere with the experimental system.
Materials:
-
This compound
-
0.1N Hydrochloric acid (HCl), sterile
-
Sterile vials
-
pH meter
-
Vortex mixer
Procedure:
-
Weighing: Weigh the desired amount of this compound.
-
Dissolution: Add the calculated volume of 0.1N HCl to the compound.
-
Mixing: Vortex until fully dissolved.
-
pH Adjustment (Optional): If required for the specific application, adjust the pH of the solution using appropriate buffers, keeping in mind that pH changes may affect solubility and stability.
-
Sterilization: If necessary, filter-sterilize the final solution using a 0.22 µm syringe filter compatible with acidic solutions.
-
Storage: Store the solution at 2-8°C for short-term use. For longer-term storage, a stability study is recommended.
Stability of this compound Solutions
While specific, long-term stability data for this compound solutions are not extensively published, general chemical principles and vendor recommendations suggest that stock solutions in DMSO are stable for extended periods when stored at low temperatures.[6][7] It is recommended to use DMSO stock solutions within 1 month when stored at -20°C and within 6 months when stored at -80°C.[6] The stability of aqueous solutions is generally lower and should be determined empirically.
General Protocol for Stability Assessment
This protocol provides a framework for researchers to determine the stability of their specific this compound solution under their experimental and storage conditions.
Objective: To evaluate the stability of an this compound solution over time under different storage conditions (e.g., temperature, light exposure).
Methodology:
-
Solution Preparation: Prepare a batch of the this compound solution as per the relevant protocol.
-
Initial Analysis (Time 0): Immediately after preparation, analyze the solution for:
-
Concentration: Using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Purity: Assess for the presence of degradation products using HPLC.
-
Appearance: Visually inspect for color change or precipitation.
-
pH: Measure the pH of aqueous solutions.
-
-
Storage: Aliquot the solution into multiple vials and store under the desired conditions (e.g., -80°C, -20°C, 2-8°C, room temperature, protected from light, exposed to light).
-
Time-Point Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve samples from each storage condition and re-analyze for concentration, purity, appearance, and pH as done at Time 0.
-
Data Analysis: Compare the results from each time point to the initial Time 0 data. A significant change (e.g., >5-10% decrease in concentration or increase in degradation products) indicates instability under that specific storage condition.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing solution stability.
Conclusion
The reliable preparation of this compound solutions is fundamental for research into its therapeutic potential. While DMSO and acidic aqueous solutions are effective solvents, researchers must consider the compatibility of the solvent with their experimental system. Given the limited published data on long-term stability, it is imperative for users to either adhere to conservative storage guidelines or conduct in-house stability studies, particularly for aqueous formulations or when the solution is stored for extended periods. The protocols and frameworks provided herein offer a detailed guide for the preparation and stability assessment of this compound solutions, promoting consistency and accuracy in research applications.
References
- 1. A peripherally acting, selective T-type calcium channel blocker, ABT-639, effectively reduces nociceptive and neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized double-blind, placebo-, and active-controlled study of T-type calcium channel blocker ABT-639 in patients with diabetic peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Microneurography Studies with ABT-639 in Pain Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of microneurography in the clinical investigation of ABT-639 for pain research, specifically focusing on diabetic peripheral neuropathy. While ABT-639, a selective T-type calcium channel blocker, showed promise in preclinical models, it did not demonstrate efficacy in reducing pain in human clinical trials. The following sections detail the compound's mechanism of action, summarize key quantitative data from preclinical and clinical studies, and provide detailed protocols for conducting similar microneurography experiments.
Introduction to ABT-639 and its Mechanism of Action
ABT-639 is a peripherally acting, selective blocker of T-type calcium channels, with a high affinity for the Ca(v)3.2 subtype.[1][2] These channels are crucial in modulating neuronal excitability and are implicated in nociceptive signaling.[3] In conditions of neuronal hyperexcitability, such as neuropathic pain, T-type calcium channels contribute to action potential bursting.[3] The expression of Ca(v)3.2 channels is upregulated in dorsal root ganglion (DRG) neurons in various pain models.[4] ABT-639 was developed to peripherally block these channels, thereby reducing the transmission of pain signals from the periphery to the central nervous system. Preclinical studies in rat models of neuropathic and nociceptive pain demonstrated dose-dependent antinociceptive effects.[3] However, these findings did not translate to clinical efficacy in patients with painful diabetic neuropathy.[1][5]
Signaling Pathway of ABT-639 in Nociceptors
References
- 1. Effects of a T-type calcium channel blocker, ABT-639, on spontaneous activity in C-nociceptors in patients with painful diabetic neuropathy: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized double-blind, placebo-, and active-controlled study of T-type calcium channel blocker ABT-639 in patients with diabetic peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A peripherally acting, selective T-type calcium channel blocker, ABT-639, effectively reduces nociceptive and neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of T‐type calcium channel blockers for pain intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A randomized double-blind, placebo-, and active-controlled study of T-type calcium channel blocker ABT-639 in patients with diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ABT-639 in Nociceptive Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nociceptive pain is initiated by the activation of nociceptors, the sensory receptors for pain. A key area of interest in pain research is the role of ion channels in modulating neuronal excitability. T-type calcium channels, particularly the Ca(v)3.2 isoform, are significant contributors to nociceptive signaling by influencing action potential firing and membrane potentials during neuronal hyperexcitability[1]. These channels are predominantly expressed in dorsal root ganglion (DRG) neurons and peripheral receptive fields[2].
ABT-639 is a novel, orally bioavailable, and peripherally acting small molecule that selectively blocks the Ca(v)3.2 T-type calcium channel[3]. Its peripheral action is highlighted by a low brain-to-plasma ratio, minimizing central nervous system side effects[1][4]. Preclinical studies have demonstrated its efficacy in various nociceptive and neuropathic pain models. However, clinical trials in patients with diabetic peripheral neuropathic pain did not show a significant analgesic effect over placebo[2][5][6]. Despite these clinical outcomes, ABT-639 remains a valuable tool for investigating the role of peripheral Ca(v)3.2 channels in pain states.
Mechanism of Action
ABT-639 exerts its analgesic effect by selectively binding to and blocking the Ca(v)3.2 isoform of T-type calcium channels located in peripheral sensory neurons[3]. This blockade prevents the influx of calcium ions that occurs upon membrane depolarization. By inhibiting this calcium influx, ABT-639 reduces neuronal hyperexcitability and the firing of nociceptive neurons, leading to an anti-nociceptive effect[3]. The activation of T-type calcium channels is a critical step in pain signaling, and their inhibition is a promising therapeutic strategy[1].
Data Presentation
Physicochemical and Pharmacokinetic Properties of ABT-639
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₀ClF₂N₃O₃S | [3][4] |
| Molecular Weight | 455.9 g/mol | [3][4] |
| Oral Bioavailability (%F) | 73% (in rodents) | [1][4] |
| Protein Binding | 88.9% (in rodents) | [1][4] |
| Brain:Plasma Ratio | 0.05:1 (in rodents) | [1][4] |
In Vitro Selectivity Profile of ABT-639
| Calcium Channel | IC₅₀ | Reference |
| Ca(v)3.2 (human, recombinant) | 2 µM | [1][7] |
| Low Voltage-Activated (LVA) currents (rat DRG neurons) | 8 µM | [1][7] |
| Ca(v)1.2 (L-type) | > 30 µM | [1][4] |
| Ca(v)2.2 (N-type) | > 30 µM | [1][4] |
Preclinical Efficacy of ABT-639 in Rodent Pain Models
| Pain Model | Species | Administration | Effective Dose Range | Outcome | Reference |
| Knee Joint Pain (MIA-induced) | Rat | Oral (p.o.) | 3, 10, 30 mg/kg | Dose-dependent pain reversal (ED₅₀ = 2 mg/kg) | [1][6] |
| Spinal Nerve Ligation (SNL) | Rat | Oral (p.o.) | 3 - 100 mg/kg | Attenuation of mechanical hypersensitivity | [6][8] |
| Chronic Constriction Injury (CCI) | Rat | Oral (p.o.) | 3 - 100 mg/kg | Attenuation of mechanical and cold allodynia | [6] |
| Vincristine-Induced Neuropathy | Rat | Oral (p.o.) | 10 - 100 mg/kg | Increased tactile allodynia thresholds | [1][8] |
| CFA-Induced Inflammatory Pain | Rat/Mouse | Oral (p.o.) | N/A | Did not attenuate hyperalgesia | [1][9] |
| Carrageenan-Induced Inflammatory Pain | Rat | Oral (p.o.) | N/A | Did not attenuate hyperalgesia | [1] |
| Capsaicin-Induced Secondary Hypersensitivity | Rat | Oral (p.o.) | Not specified | Dose-dependently attenuates nociception | [4] |
Experimental Protocols
Monoiodoacetic Acid (MIA)-Induced Knee Joint Pain Model in Rats
This model induces a condition that mimics osteoarthritic pain and is responsive to analgesic compounds. ABT-639 has shown dose-dependent efficacy in this model[6].
1. Materials and Reagents:
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ABT-639
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Vehicle solution (e.g., 10% PEG400 / 10% Cremophor EL / 80% Oleic Acid)[7][10]
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Monoiodoacetic acid (MIA)
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Sterile saline
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Isoflurane or other suitable anesthetic
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Insulin syringes (28-30 gauge)
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Electronic von Frey or similar apparatus for assessing mechanical allodynia
2. Animal Preparation:
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Use adult male Sprague Dawley rats (200-250g).
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Acclimate animals to the housing facility for at least 3-5 days before experimentation.
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Handle animals and habituate them to the testing apparatus for several days prior to baseline measurements to minimize stress-induced responses.
3. Induction of Knee Joint Pain:
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Anesthetize the rat with isoflurane.
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Shave the area around the right knee joint.
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Inject 2 mg of MIA dissolved in 50 µL of sterile saline directly into the intra-articular space of the knee.
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Allow animals to recover. Pain behaviors typically develop over several days and remain stable for weeks.
4. Experimental Protocol and Dosing:
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Establish a baseline pain response (e.g., paw withdrawal threshold to mechanical stimuli) before MIA injection and again before drug administration (typically 14-21 days post-MIA).
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Prepare ABT-639 in the vehicle solution at the desired concentrations (e.g., for doses of 3, 10, and 30 mg/kg)[6].
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Administer ABT-639 or vehicle via oral gavage (p.o.).
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Assess pain behaviors at specific time points after administration (e.g., 60, 120, and 240 minutes) to determine the time course of the analgesic effect.
5. Behavioral Assessment (Mechanical Allodynia):
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Place the rat in an elevated mesh-bottomed cage and allow it to acclimate.
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Apply a calibrated electronic von Frey filament to the plantar surface of the hind paw on the injured side.
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Apply increasing force until the rat withdraws its paw. The force at which withdrawal occurs is the paw withdrawal threshold (PWT).
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Repeat the measurement 3-5 times and calculate the average PWT. A significant increase in PWT after ABT-639 administration compared to vehicle indicates an anti-nociceptive effect.
6. Data Analysis:
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Data are typically expressed as the mean paw withdrawal threshold (in grams) ± SEM.
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Use appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test) to compare the effects of different doses of ABT-639 with the vehicle group over time.
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Calculate the ED₅₀ value from the dose-response curve.
Relationship between Properties and Preclinical Analgesia
The preclinical analgesic efficacy of ABT-639 is a direct consequence of its specific pharmacological and pharmacokinetic properties. Its high affinity and selectivity for the peripheral Ca(v)3.2 channel, combined with favorable oral bioavailability and restricted CNS access, create a targeted therapeutic effect in animal models of nociceptive pain.
References
- 1. A peripherally acting, selective T-type calcium channel blocker, ABT-639, effectively reduces nociceptive and neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized double-blind, placebo-, and active-controlled study of T-type calcium channel blocker ABT-639 in patients with diabetic peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abt-639 | C20H20ClF2N3O3S | CID 46851313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. A randomized double-blind, placebo-, and active-controlled study of T-type calcium channel blocker ABT-639 in patients with diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnrjournal.com [pnrjournal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of ABT-639 on Cav3.2 channel activity and its analgesic actions in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing ABT-639 Dosage for Maximum Analgesic Effect
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing experiments involving the T-type calcium channel blocker, ABT-639. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and considerations for optimizing its analgesic dosage.
Troubleshooting Guides
Issue: Lack of Efficacy in an Animal Model of Neuropathic Pain
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Question: My preclinical study using ABT-639 in a rodent model of neuropathic pain is not showing the expected analgesic effect. What are the potential reasons and troubleshooting steps?
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Answer:
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Dosage and Administration:
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Verify Dose Range: Preclinical studies in rats have demonstrated efficacy with oral doses ranging from 3 mg/kg to 100 mg/kg.[1] Ensure your selected dose falls within this range. A dose-response study is highly recommended to determine the optimal dose for your specific pain model.
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Route of Administration: Oral administration has been the primary route in successful preclinical studies.[1] Confirm that the drug is being administered correctly and that the formulation is appropriate for oral gavage.
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Timing of Assessment: The analgesic effects of ABT-639 in rats were observed 60 minutes after acute oral administration.[1] Align your behavioral testing with the peak plasma concentration (Tmax) of the compound in your animal model.
-
-
Animal Model Considerations:
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Model Selection: ABT-639 has shown efficacy in rat models of spinal nerve ligation, chronic constriction injury, vincristine-induced neuropathic pain, and monoiodoacetic acid-induced knee joint pain.[1][2] Its effectiveness in other models may vary.
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Species Differences: While effective in rats, the translation of these findings to other species, including humans, has been challenging.[1][3]
-
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis:
-
Measure Plasma Concentrations: If possible, measure the plasma concentration of ABT-639 to ensure adequate exposure. In rodents, ABT-639 has high oral bioavailability (73%).[2][4]
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Peripheral vs. Central Action: ABT-639 is a peripherally acting agent with a low brain-to-plasma ratio.[2][4] If your pain model has a significant central component, the efficacy of ABT-639 may be limited.
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-
Issue: Unexpected Adverse Events in Clinical Studies
-
Question: We are observing a higher-than-expected incidence of adverse events in our early-phase clinical trial. How can we mitigate this?
-
Answer:
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Dose Titration:
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In a Phase 1 study, ABT-639 was found to have an acceptable safety profile at all single- and multiple-dose levels evaluated.[3] However, if adverse events are a concern, consider a dose-titration strategy to allow for patient acclimatization.
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The most commonly reported adverse events in a study with healthy adults were somnolence and euphoric mood.[5][6] Monitoring for these specific effects is crucial.
-
-
Patient Population:
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Drug-Drug Interactions:
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Currently, there is limited public information on the drug-drug interaction profile of ABT-639. A thorough review of concomitant medications is essential.
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-
Frequently Asked Questions (FAQs)
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Q1: What is the mechanism of action of ABT-639?
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A1: ABT-639 is a peripherally acting, selective blocker of T-type (Ca(v)3.2) calcium channels.[1][2] These channels are expressed in dorsal root ganglion neurons and are involved in modulating nociception.[3] By blocking these channels, ABT-639 is thought to reduce neuronal hyperexcitability and the transmission of pain signals.[7]
-
-
Q2: What were the key findings from the clinical trials of ABT-639 for diabetic peripheral neuropathic pain?
-
A2: Three clinical trials investigating single or multiple doses of ABT-639 (100 mg) in patients with diabetic neuropathy did not find a significant pain-relieving effect compared to placebo.[1][3] In one 6-week study, 100 mg of ABT-639 administered twice daily did not significantly reduce pain scores.[3][8][9]
-
-
Q3: Why did ABT-639 fail in clinical trials despite promising preclinical data?
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A3: The discrepancy between preclinical success and clinical failure is a complex issue. Potential contributing factors include:
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Inadequate Dosage: The 100 mg dose used in clinical trials may have been too low to achieve a therapeutic effect in humans, although it was projected to be efficacious based on preclinical data.[1][3]
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Specificity of Pain Condition: The clinical trials focused on diabetic neuropathy. It is possible that ABT-639 may be more effective in other types of neuropathic pain.[1]
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Translational Differences: The role of T-type calcium channels in pain signaling may differ between rodents and humans.
-
-
-
Q4: What is the pharmacokinetic profile of ABT-639?
-
Q5: What are the known safety and tolerability findings for ABT-639?
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A5: ABT-639 has demonstrated an acceptable safety and tolerability profile in clinical trials.[3][5] The majority of adverse events were considered mild to moderate, with somnolence and euphoric mood being the most frequently reported.[3][5][6] No significant safety issues that would prevent further investigation have been identified.[3]
-
Data Presentation
Table 1: Summary of Preclinical Efficacy of ABT-639 in Rat Pain Models
| Pain Model | Route of Administration | Effective Dose Range (mg/kg) | Outcome |
| Spinal Nerve Ligation | Oral | 3 - 100 | Dose-dependent attenuation of mechanical hypersensitivity.[1] |
| Vincristine-Induced Neuropathy | Oral | 3 - 100 | Dose-dependent attenuation of mechanical hypersensitivity.[1] |
| Chronic Constriction Injury | Oral | 3 - 100 | Attenuation of mechanical and cold allodynia.[1] |
| Monoiodoacetic Acid-Induced Knee Joint Pain | Oral | 3, 10, 30 | Dose-dependent reversal of pain and restored force deficit.[1] |
Table 2: Summary of ABT-639 Clinical Trials in Diabetic Peripheral Neuropathy
| Study Phase | Dose | Duration | Primary Outcome | Result |
| Phase 2 | 100 mg twice daily | 6 weeks | Change from baseline in patient-recorded pain scores | No significant difference compared to placebo.[3][8][9] |
| Phase 1 (Capsaicin Model) | Single 100 mg dose | N/A | Spontaneous and elicited pain | No significant difference compared to placebo.[1][5] |
| Microneurography Study | Single 100 mg dose | N/A | Spontaneous activity in C-nociceptors | No significant difference compared to placebo.[10] |
Experimental Protocols
Protocol 1: Intradermal Capsaicin Pain Model in Healthy Adults (Based on Wallace et al., 2016)
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Participants: Healthy adult males.
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Study Design: Randomized, double-blind, placebo-controlled, crossover.
-
Treatments: Single oral doses of ABT-639 (100 mg), pregabalin (300 mg as a positive control), and placebo.
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Procedure:
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Participants receive each treatment in a crossover fashion.
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One hour after dosing (to coincide with the approximate Tmax of ABT-639), an intradermal injection of capsaicin (250 µg) is administered.
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A second capsaicin injection is given 4 hours post-dose.
-
-
Pain Assessment:
-
Spontaneous pain is measured using a 100-mm Visual Analog Scale (VAS) at predefined intervals (5, 10, 15, 20, 30, 40, 50, and 60 minutes) after each capsaicin injection.[1]
-
Areas of allodynia and hyperalgesia are also measured.
-
Visualizations
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. A peripherally acting, selective T-type calcium channel blocker, ABT-639, effectively reduces nociceptive and neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized double-blind, placebo-, and active-controlled study of T-type calcium channel blocker ABT-639 in patients with diabetic peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Randomized, Double-Blind, Placebo-Controlled, Crossover Study of the T-Type Calcium Channel Blocker ABT-639 in an Intradermal Capsaicin Experimental Pain Model in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Abt-639 | C20H20ClF2N3O3S | CID 46851313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A randomized double-blind, placebo-, and active-controlled study of T-type calcium channel blocker ABT-639 in patients with diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Portal [iro.uiowa.edu]
- 10. Effects of a T-type calcium channel blocker, ABT-639, on spontaneous activity in C-nociceptors in patients with painful diabetic neuropathy: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
ABT-639 hydrochloride solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility challenges associated with ABT-639 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective blocker of T-type calcium channels, specifically targeting the CaV3.2 subtype.[1][2][3][4] T-type calcium channels play a crucial role in pain signaling by modulating neuronal excitability. By inhibiting these channels in peripheral sensory neurons, ABT-639 can reduce the transmission of pain signals.[4][5]
Q2: I am having trouble dissolving this compound in aqueous buffers for my in vitro experiments. What are the recommended solvents?
A2: this compound has limited aqueous solubility. The recommended starting solvent for creating stock solutions is dimethyl sulfoxide (DMSO).[3] For in vivo studies, co-solvent systems have been successfully used to administer the compound.[1][3]
Q3: Can I heat the solution to improve the solubility of this compound?
A3: Gentle warming can be a useful technique to aid in the dissolution of this compound. One source suggests that heating the tube to 37°C and using an ultrasonic bath can help increase solubility.[3] However, it is crucial to monitor the stability of the compound at elevated temperatures.
Q4: How should I store my this compound stock solutions?
A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to ensure stability.[3][6] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guide
Issue: Precipitate forms when diluting my DMSO stock solution into an aqueous buffer (e.g., PBS).
-
Question: Why is a precipitate forming, and how can I prevent it?
-
Answer: This is a common issue known as "precipitation upon dilution" and occurs because this compound is significantly less soluble in aqueous solutions than in DMSO. When the DMSO stock is added to the buffer, the overall solvent composition changes, and the compound may no longer stay in solution.
-
-
Solutions:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous buffer.
-
Use a co-solvent system: For cell-based assays, consider if a small percentage of an organic co-solvent (like ethanol or DMSO) is tolerated by your experimental system. Always perform vehicle control experiments to ensure the solvent does not affect the outcome.
-
pH adjustment: The solubility of hydrochloride salts can be pH-dependent. Experiment with slightly adjusting the pH of your aqueous buffer to see if it improves solubility. Generally, for hydrochloride salts of weakly basic compounds, a lower pH (more acidic) can enhance solubility.
-
Incorporate a surfactant: In some cases, a non-ionic surfactant at a low concentration (e.g., Tween® 80 or Pluronic® F-68) can help to maintain the compound in solution. This should be used with caution and validated for compatibility with your assay.
-
Issue: The powdered this compound is difficult to dissolve even in DMSO.
-
Question: What steps can I take if the compound is not readily dissolving in DMSO?
-
Answer: While this compound is generally soluble in DMSO, difficulties can arise due to factors like particle size or residual moisture.
-
-
Solutions:
-
Vortexing and Sonication: After adding DMSO to the powder, vortex the vial thoroughly. If it still doesn't dissolve, use an ultrasonic bath to provide additional energy to break up the solid particles.[3]
-
Gentle Warming: As mentioned in the FAQs, warming the solution to 37°C can aid dissolution.[3] Be careful not to overheat, as it could potentially degrade the compound.
-
Fresh DMSO: Ensure you are using high-purity, anhydrous DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce its solvating power for certain compounds.
-
Data Presentation
Solubility of ABT-639 (Free Base) in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) |
| DMF | 14 | ~30.7 |
| DMSO | 10 | ~21.9 |
| Ethanol | 0.5 | ~1.1 |
| DMF:PBS (pH 7.2) (1:20) | 0.04 | ~0.09 |
Note: This data is for the free base form of ABT-639 and is provided as a reference for its general solubility characteristics. The solubility of the hydrochloride salt may differ.[7]
Qualitative Solubility of this compound
| Solvent | Solubility |
| DMSO | Soluble (up to 10 mM reported) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 492.37 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.92 mg.
-
Add the appropriate volume of DMSO to the powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
If necessary, gently warm the solution to 37°C for a short period, followed by vortexing or sonication.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of ABT-639 for In Vivo Studies (Rat Model - Intravenous Administration)
This protocol is adapted from published preclinical studies and should be optimized for specific experimental needs.[1][3]
-
Materials:
-
This compound
-
DMSO
-
Polyethylene glycol 400 (PEG400)
-
Sterile, vehicle-compatible vials and syringes
-
-
Procedure:
-
Prepare a co-solvent vehicle of 10% DMSO and 90% PEG400.
-
First, dissolve the required amount of this compound in the DMSO portion of the vehicle.
-
Once fully dissolved, add the PEG400 portion and mix thoroughly until a clear, homogenous solution is obtained.
-
The final solution is ready for intravenous administration in rats.
-
Mandatory Visualization
Caption: Role of CaV3.2 in Pain and Mechanism of ABT-639 Action.
Caption: Experimental Workflow for Dissolving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. A peripherally acting, selective T-type calcium channel blocker, ABT-639, effectively reduces nociceptive and neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Abt-639 | C20H20ClF2N3O3S | CID 46851313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ABT-639 Datasheet DC Chemicals [dcchemicals.com]
- 7. caymanchem.com [caymanchem.com]
Potential off-target effects of ABT-639 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ABT-639 hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for ABT-639?
ABT-639 is a peripherally acting and selective blocker of the T-type calcium channel, specifically the Ca(v)3.2 isoform.[1][2][3][4][5][6][7] In preclinical models, its analgesic effect is attributed to the inhibition of these channels in peripheral sensory neurons, which prevents calcium ion influx upon membrane depolarization.[4][5] This action is thought to reduce neuronal hyperexcitability and the firing of nociceptive neurons.[4][5]
Q2: I am not observing the expected analgesic effects of ABT-639 in my model. Why might this be?
This is a critical and complex issue that reflects the clinical trial outcomes of ABT-639. While the compound demonstrated dose-dependent efficacy in various preclinical rat models of neuropathic and nociceptive pain, it failed to show a significant reduction in pain in human clinical trials for diabetic peripheral neuropathy.[1][8][9][10] Several factors could contribute to this discrepancy:
-
Species-Specific Differences: The role and modulation of Ca(v)3.2 channels in pain signaling may differ between rodents and humans.
-
Pain Model Specificity: ABT-639 was effective in rat models of spinal nerve ligation, chronic constriction injury, and vincristine-induced neuropathy.[2] However, it did not show efficacy in inflammatory pain models induced by Freund's adjuvant or carrageenan.[2][3][6] Your experimental pain model may be one where Ca(v)3.2 is not the primary driver of the pain phenotype.
-
Dosage and Exposure: While preclinical studies used a range of oral doses (e.g., 3-100 mg/kg in rats), clinical trials primarily used a 100 mg dose in humans.[1][8][9] It is crucial to ensure adequate compound exposure in your model.
-
Central vs. Peripheral Action: ABT-639 has a low brain-to-plasma ratio, indicating it is peripherally restricted.[2][3][6] If the pain phenotype in your model has a significant central nervous system component, ABT-639 may not be effective.
Q3: What are the known on-target and potential off-target effects of ABT-639?
The primary on-target effect of ABT-639 is the blockade of Ca(v)3.2 T-type calcium channels.[2][3][4][6][7]
In terms of other effects that could be considered "off-target" or unexpected:
-
Lack of Efficacy in Humans: The most significant finding is the failure to produce analgesia in clinical trials for diabetic neuropathy, despite strong preclinical evidence.[1][8][9][10]
-
Uric Acid Reduction: A statistically significant decrease in blood uric acid levels was observed in a dose-dependent manner in human studies.[11] This was not considered clinically meaningful at the time but may be due to inhibition of the URAT1 transporter.[11]
-
Adverse Events: In clinical trials, the most commonly reported adverse events were generally mild to moderate and included somnolence and euphoric mood.[12]
Q4: How selective is ABT-639 for Ca(v)3.2 channels?
ABT-639 is highly selective for T-type calcium channels over other voltage-gated calcium channels. It is significantly less active at L-type (Ca(v)1.2) and N-type (Ca(v)2.2) calcium channels.[2][3][6][8]
Data Presentation
Table 1: In Vitro Activity of ABT-639
| Target | Assay | Species | IC50 | Reference |
| Ca(v)3.2 (T-type) | Recombinant channel block | Human | 2 µM | [2][3][6][7] |
| Low Voltage-Activated Currents | Attenuation in DRG neurons | Rat | 8 µM | [2][3][6][7] |
| Ca(v)1.2 (L-type) | Channel activity | Not Specified | >30 µM | [2][3][6][8] |
| Ca(v)2.2 (N-type) | Channel activity | Not Specified | >30 µM | [2][3][6][8] |
Table 2: Preclinical Efficacy of ABT-639 in Rat Pain Models
| Pain Model | Effect | Effective Dose (Oral) | Reference |
| Knee Joint Pain (MIA-induced) | Dose-dependent antinociception | ED50 = 2 mg/kg | [2] |
| Spinal Nerve Ligation | Increased tactile allodynia thresholds | 10-100 mg/kg | [2] |
| Chronic Constriction Injury (CCI) | Increased tactile allodynia thresholds | 10-100 mg/kg | [2] |
| Vincristine-induced Neuropathy | Increased tactile allodynia thresholds | 10-100 mg/kg | [2] |
| Freund's Adjuvant (Inflammatory) | No attenuation of hyperalgesia | Not Applicable | [2][3][6] |
| Carrageenan (Inflammatory) | No attenuation of hyperalgesia | Not Applicable | [2][3][6] |
Experimental Protocols
Protocol 1: Assessment of T-type Calcium Channel Blockade in DRG Neurons
This protocol is based on the methodology used to assess the in vitro efficacy of ABT-639.
-
Cell Preparation: Isolate dorsal root ganglion (DRG) neurons from rats.
-
Electrophysiology: Use whole-cell patch-clamp electrophysiology to record low voltage-activated (LVA) calcium currents.
-
Solution Application: Perfuse the cells with a standard external solution. Apply this compound at various concentrations through the perfusion system.
-
Data Acquisition: Record LVA currents in response to depolarizing voltage steps from a holding potential that allows for T-type channel availability (e.g., -90 mV).
-
Analysis: Measure the peak LVA current amplitude at each concentration of ABT-639. Normalize the current to the baseline (pre-drug) and plot a concentration-response curve to determine the IC50 value.
Protocol 2: In Vivo Assessment of Antinociception in a Rat Neuropathic Pain Model (Spinal Nerve Ligation)
This protocol outlines a general procedure for evaluating the in vivo efficacy of ABT-639.
-
Animal Model: Induce neuropathic pain in rats using the spinal nerve ligation (SNL) model.
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Drug Administration: Prepare this compound in an appropriate vehicle (e.g., 10% PEG400/10% Cremophor EL/80% Oleic Acid).[3][6] Administer the compound orally (p.o.) at desired doses (e.g., 3, 10, 30, 100 mg/kg).[1]
-
Behavioral Testing: At a specified time post-administration (e.g., 60 minutes), assess mechanical hypersensitivity using von Frey filaments.[1]
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Data Analysis: Determine the paw withdrawal threshold for each animal. Compare the withdrawal thresholds between the vehicle-treated group and the ABT-639-treated groups to assess the degree of antinociception.
-
Pharmacokinetic Sampling (Optional): Collect plasma samples shortly after behavioral testing to correlate drug exposure with efficacy.[3] Analyze plasma concentrations of ABT-639 using LC-MS/MS.[3]
Visualizations
Caption: Proposed mechanism of action for ABT-639 in peripheral sensory neurons.
Caption: Troubleshooting workflow for unexpected results with ABT-639.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. A peripherally acting, selective T-type calcium channel blocker, ABT-639, effectively reduces nociceptive and neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Abt-639 | C20H20ClF2N3O3S | CID 46851313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ABT 639 - LKT Labs [lktlabs.com]
- 6. glpbio.com [glpbio.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. A randomized double-blind, placebo-, and active-controlled study of T-type calcium channel blocker ABT-639 in patients with diabetic peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A randomized double-blind, placebo-, and active-controlled study of T-type calcium channel blocker ABT-639 in patients with diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnrjournal.com [pnrjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Addressing Variability in Animal Studies with ABT-639
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ABT-639 in animal studies. Our goal is to help you navigate potential sources of variability and achieve more consistent and reliable experimental outcomes.
Introduction to ABT-639
ABT-639 is a peripherally acting, selective blocker of T-type calcium channels, specifically the Ca(v)3.2 subtype.[1][2] In preclinical rodent models, it has demonstrated dose-dependent efficacy in reducing nociceptive and neuropathic pain.[1][2] However, it is crucial to note that ABT-639 did not show a significant analgesic effect over placebo in human clinical trials for diabetic peripheral neuropathic pain.[3][4][5] This discrepancy highlights the inherent variability between preclinical and clinical studies and underscores the importance of carefully controlled experimental design in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ABT-639?
A1: ABT-639 selectively blocks T-type (Ca(v)3.2) calcium channels in the peripheral nervous system.[1][2] These channels are involved in nociceptive signaling, and their activation contributes to neuronal hyperexcitability in chronic pain states.[1][2] By blocking these channels, ABT-639 is thought to reduce the transmission of pain signals.
Q2: In which animal models has ABT-639 shown efficacy?
A2: ABT-639 has been shown to be effective in several rat models of neuropathic and nociceptive pain, including:
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Spinal Nerve Ligation (SNL)[1]
-
Chronic Constriction Injury (CCI)[1]
-
Vincristine-induced neuropathy[1]
-
A rat model of knee joint pain[1]
It is important to note that ABT-639 did not show efficacy in inflammatory pain models induced by complete Freund's adjuvant or carrageenan.[1]
Q3: Why did ABT-639 fail in human clinical trials despite promising preclinical data?
A3: The reasons for the translational failure of ABT-639 are not fully understood but may be multifactorial.[2][3][6] Some potential contributing factors include:
-
Species differences: The pathophysiology of pain and the pharmacology of ion channels can differ between rodents and humans.
-
Pain model limitations: Animal models may not fully recapitulate the complexity of human chronic pain conditions like diabetic peripheral neuropathy.[6][7][8]
-
Dose selection: While the doses used in clinical trials were projected to be efficacious based on preclinical data, it's possible that higher doses were needed in humans.[3]
-
Patient population heterogeneity: The underlying causes and mechanisms of pain can vary significantly among patients with the same diagnosis.
Troubleshooting Guide
This guide addresses common issues that may lead to variability in your animal studies with ABT-639.
Issue 1: Inconsistent or lower-than-expected efficacy of ABT-639.
| Potential Cause | Troubleshooting Steps |
| Animal Strain and Sex | Different rat strains can exhibit varying sensitivity to pain and analgesics. For example, Sprague-Dawley and Wistar rats may show different baseline pain behaviors and responses to drugs. Sex differences in pain perception and analgesic response are also well-documented in rodents. Ensure you are using a consistent strain and sex of animals throughout your studies and consider testing both males and females. |
| Animal Age and Weight | The age and weight of the animals can influence drug metabolism and pain sensitivity. Use animals within a narrow age and weight range to reduce variability. |
| Surgical Model Variability | The induction of neuropathic pain models like SNL and CCI requires precise surgical technique. Minor variations in the procedure can lead to significant differences in the degree of nerve injury and subsequent pain behavior. Ensure consistent surgical procedures and consider implementing a clear inclusion/exclusion criteria for animals post-surgery based on behavioral endpoints. |
| Behavioral Testing Procedures | The method of assessing pain-related behaviors (e.g., von Frey test, hot plate test) can be a major source of variability. Factors such as the testing environment, experimenter handling, and the specific protocol used can all influence the results. Standardize your behavioral testing protocols and ensure all experimenters are properly trained. |
| Drug Administration and Formulation | The route of administration, vehicle, and formulation of ABT-639 can affect its bioavailability and efficacy. Ensure consistent preparation and administration of the drug. For oral administration, consider the impact of the fed or fasted state of the animals, as this can influence drug absorption.[9][10] |
Issue 2: High variability in pharmacokinetic (PK) data.
| Potential Cause | Troubleshooting Steps |
| Fasting Status | The presence or absence of food in the gastrointestinal tract can significantly impact the rate and extent of oral drug absorption in rats.[9][10] Standardize the fasting period before drug administration. |
| Blood Sampling Technique | The method of blood collection can influence plasma drug concentrations. Use a consistent and minimally stressful blood sampling technique. |
| Animal Health Status | Underlying health issues can affect drug metabolism and clearance. Ensure all animals are healthy before starting the experiment. |
Quantitative Data Summary
The following tables summarize key quantitative data for ABT-639 from preclinical studies.
Table 1: In Vitro Activity of ABT-639
| Target | Species | IC50 | Reference |
| Ca(v)3.2 T-type Ca²⁺ channels | Human (recombinant) | 2 µM | [1][2] |
| Low voltage-activated (LVA) currents | Rat DRG neurons | 8 µM | [1][2] |
| Ca(v)1.2 and Ca(v)2.2 Ca²⁺ channels | Not specified | > 30 µM | [1][2] |
Table 2: Pharmacokinetic Properties of ABT-639 in Rodents
| Parameter | Value | Reference |
| Oral Bioavailability (%F) | 73% | [1][2] |
| Protein Binding | 88.9% | [1][2] |
| Brain:Plasma Ratio | 0.05:1 | [1][2] |
Table 3: In Vivo Efficacy of ABT-639 in Rat Pain Models
| Pain Model | Efficacy Endpoint | Effective Dose (oral) | Reference |
| Knee Joint Pain | Antinociception | ED₅₀ = 2 mg/kg | [1] |
| Spinal Nerve Ligation | Increased tactile allodynia threshold | 10-100 mg/kg | [1] |
| Chronic Constriction Injury | Increased tactile allodynia threshold | 10-100 mg/kg | [1] |
| Vincristine-induced Neuropathy | Increased tactile allodynia threshold | 10-100 mg/kg | [1] |
Experimental Protocols
Spinal Nerve Ligation (SNL) Model in Rats
This protocol is a general guideline and should be adapted and approved by the institution's animal care and use committee.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Shave and disinfect the surgical area over the lumbar spine.
-
Incision: Make a midline incision to expose the paraspinal muscles.
-
Exposure of Spinal Nerves: Carefully dissect the muscles to expose the L5 and L6 spinal nerves.
-
Ligation: Tightly ligate the L5 and L6 spinal nerves with a silk suture.
-
Closure: Close the muscle and skin layers with sutures or staples.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.
Von Frey Test for Mechanical Allodynia
-
Acclimation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-30 minutes before testing.
-
Filament Application: Apply calibrated von Frey filaments to the plantar surface of the hind paw.
-
Response: A positive response is a sharp withdrawal of the paw.
-
Threshold Determination: Use the up-down method or other validated methods to determine the paw withdrawal threshold.
-
Consistency: Ensure the same experimenter, testing environment, and time of day are used for all testing sessions to minimize variability.
Visualizations
Figure 1: Mechanism of action of ABT-639 in blocking pain signaling.
Figure 2: Troubleshooting workflow for addressing inconsistent efficacy.
Figure 3: The translational gap between preclinical and clinical findings for ABT-639.
References
- 1. A peripherally acting, selective T-type calcium channel blocker, ABT-639, effectively reduces nociceptive and neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnrjournal.com [pnrjournal.com]
- 4. A randomized double-blind, placebo-, and active-controlled study of T-type calcium channel blocker ABT-639 in patients with diabetic peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improving the translation of analgesic drugs to the clinic: animal models of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving the translation of analgesic drugs to the clinic- animal models of neuropathic pain | British Pharmacological Society [bps.ac.uk]
- 8. JCI - Discovering chronic pain treatments: better animal models might help us get there [jci.org]
- 9. Predicting Impact of Food and Feeding Time on Oral Absorption of Drugs with a Novel Rat Continuous Intestinal Absorption Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Predicting Impact of Food and Feeding Time on Oral Absorption of Drugs with a Novel Rat Continuous Intestinal Absorption Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting negative results in ABT-639 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ABT-639. The information is designed to help interpret unexpected or negative results in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected analgesic effect of ABT-639 in our animal model of neuropathic pain. What could be the reason?
A1: Several factors could contribute to a lack of efficacy in your preclinical model. Consider the following:
-
Pain Model Specificity: ABT-639 has shown efficacy in rat models of nociceptive and neuropathic pain, such as spinal nerve ligation, chronic constriction injury (CCI), and vincristine-induced neuropathy[1][2]. However, it did not produce significant effects in inflammatory pain models like those induced by complete Freund's adjuvant or carrageenan[1]. Ensure your model is appropriate for the mechanism of ABT-639.
-
Dosage and Administration: Preclinical studies that observed positive effects used oral doses ranging from 3 to 100 mg/kg in rats[2]. The reported ED₅₀ in a rat knee joint pain model was 2 mg/kg (p.o.)[1]. Verify that your dosage is within this effective range and that the route of administration ensures sufficient bioavailability.
-
Species and Strain Differences: The pharmacokinetic and pharmacodynamic properties of ABT-639 may vary between different species and even strains of animals.
-
Central vs. Peripheral Action: ABT-639 is a peripherally acting T-type calcium channel blocker with a low brain-to-plasma ratio (0.05:1 in rodents)[1][3]. If your pain model has a significant central nervous system component that is critical for the pain phenotype, ABT-639 may be less effective. One study noted that while ABT-639 reversed mechanical hypersensitivity when delivered systemically in a neuropathic pain model, it was ineffective when delivered intrathecally, suggesting a primary peripheral site of action[4].
Q2: Our in vitro experiments are showing weaker than expected inhibition of T-type calcium channels. Why might this be?
A2: This could be due to several experimental variables:
-
Voltage-Dependence: The blocking action of ABT-639 on Ca(v)3.2 channels is voltage-dependent[1]. A slight increase in potency is observed at more depolarized holding potentials, suggesting it may act preferentially on inactivated channels[4]. Ensure your electrophysiology protocol accounts for this property.
-
Potency: While effective, some research suggests ABT-639 is a less potent inhibitor of Ca(v)3.2 currents compared to other blockers like Z944. One study reported that Z944 was approximately 100-fold more potent and that ABT-639 blocked less than 15% of the channel activity at a 30 µM concentration[4].
-
Cellular System: The reported IC₅₀ for blocking recombinant human Ca(v)3.2 channels is 2 µM, while for attenuating low voltage-activated currents in rat dorsal root ganglion (DRG) neurons, it is 8 µM[1]. The specific cellular context can influence the apparent potency.
Q3: Why did ABT-639 fail in clinical trials for diabetic neuropathic pain despite promising preclinical results?
A3: The discrepancy between preclinical success and clinical failure is a significant challenge in drug development. For ABT-639, several hypotheses have been proposed:
-
Insufficient Dose: The clinical trials primarily used a 100 mg dose (twice daily)[5][6]. While based on preclinical data and toxicology studies, it is possible this dose was not high enough to achieve a therapeutic effect in humans[2][6].
-
Patient Population: The clinical trials focused specifically on patients with diabetic peripheral neuropathy[2][5][7]. It's plausible that ABT-639 may be more effective in other types of neuropathic pain that were modeled in the preclinical studies[2].
-
Trial Duration and Design: Some trials involved a single dose, which may be insufficient to observe a significant analgesic effect[2]. Additionally, the 6-week duration of the multi-dose study may have been too short to detect efficacy[6].
-
Translational Gap: The complex pathophysiology of human neuropathic pain may not be fully recapitulated in animal models. The specific contribution of T-type calcium channels to the pain experience in human diabetic neuropathy may be different than in the preclinical models.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No effect on pain behavior | Inappropriate pain model | Verify that your pain model is one where peripheral T-type calcium channels play a significant role (e.g., neuropathic or nociceptive, not inflammatory)[1]. |
| Insufficient dosage | Perform a dose-response study, ensuring doses are within the effective range reported in preclinical literature (e.g., 3-100 mg/kg p.o. in rats)[2]. | |
| Poor bioavailability | Confirm the formulation and route of administration are appropriate for the animal model. ABT-639 has high oral bioavailability in rodents (%F = 73)[1]. | |
| Weak in vitro channel blocking | Suboptimal electrophysiological parameters | Review your voltage protocols. The block by ABT-639 is voltage-dependent[1]. |
| Cell line or primary cell differences | Be aware of potential differences in potency between recombinant channels and native channels in neurons[1]. | |
| Discrepancy with published positive data | Differences in experimental protocols | Carefully compare your methodology with published studies, paying close attention to animal species/strain, surgical procedures for pain models, and behavioral assessment timing. |
| Compound stability or purity | Ensure the integrity of your ABT-639 compound. |
Quantitative Data Summary
Table 1: In Vitro and In Vivo Potency of ABT-639
| Parameter | Value | Species/System | Source |
| IC₅₀ (hCa(v)3.2) | 2 µM | Recombinant human T-type Ca²⁺ channels | [1] |
| IC₅₀ (LVA currents) | 8 µM | Rat Dorsal Root Ganglion (DRG) neurons | [1] |
| IC₅₀ (Other Ca²⁺ channels) | > 30 µM | Ca(v)1.2 and Ca(v)2.2 | [1] |
| ED₅₀ (Knee joint pain) | 2 mg/kg, p.o. | Rat | [1] |
Table 2: Pharmacokinetic Properties of ABT-639 in Rodents
| Parameter | Value | Source |
| Oral Bioavailability (%F) | 73% | [1] |
| Protein Binding | 88.9% | [1] |
| Brain:Plasma Ratio | 0.05:1 | [1] |
Table 3: ABT-639 Clinical Trial Dosing
| Study Phase | Dose | Patient Population | Outcome | Source |
| Phase 1 | Single doses up to 170 mg; multiple doses up to 160 mg BID | Healthy Volunteers | Acceptable safety and tolerability | [5][8] |
| Phase 2 | 100 mg twice daily for 6 weeks | Diabetic Peripheral Neuropathic Pain | No significant reduction in pain vs. placebo | [5][6][8] |
| Experimental Pain Model | Single 100 mg dose | Healthy Adults (Capsaicin-induced pain) | No effect on experimental pain | [9] |
Experimental Protocols
Protocol 1: Assessment of Mechanical Allodynia in a Rat Neuropathic Pain Model (Spinal Nerve Ligation)
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Animal Model: Induce neuropathic pain via spinal nerve ligation (e.g., Chung model) in adult rats. Allow for a post-operative recovery period and confirmation of mechanical hypersensitivity.
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Drug Administration: Prepare ABT-639 in a suitable vehicle. Administer orally (p.o.) at desired doses (e.g., 3, 10, 30, 100 mg/kg)[2]. Include a vehicle control group.
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Behavioral Testing: At a specified time post-administration (e.g., 60 minutes), assess mechanical allodynia using von Frey filaments[2]. Determine the paw withdrawal threshold.
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Data Analysis: Compare the paw withdrawal thresholds between the ABT-639 treated groups and the vehicle control group. An increase in the withdrawal threshold indicates an anti-allodynic effect.
Protocol 2: In Vitro Electrophysiological Recording of T-type Calcium Currents
-
Cell Preparation: Use a cell line expressing recombinant human Ca(v)3.2 channels (e.g., tsA-201 cells) or isolated primary sensory neurons (e.g., rat DRG neurons)[1][4].
-
Recording Configuration: Establish a whole-cell patch-clamp configuration.
-
Voltage Protocol: Hold the cell at a negative potential (e.g., -100 mV) to ensure channels are in a closed, available state. Elicit T-type currents using a depolarizing step to a test potential (e.g., -40 mV).
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Drug Application: After establishing a stable baseline recording, perfuse the bath with a solution containing ABT-639 at various concentrations (e.g., 1, 3, 10, 30 µM).
-
Data Analysis: Measure the peak inward current at each concentration. Calculate the percentage of inhibition relative to the baseline current. Fit the concentration-response data to a suitable equation to determine the IC₅₀.
Visualizations
Caption: Mechanism of action for ABT-639 in peripheral neurons.
Caption: Troubleshooting workflow for negative ABT-639 results.
Caption: Discrepancy between preclinical and clinical outcomes.
References
- 1. A peripherally acting, selective T-type calcium channel blocker, ABT-639, effectively reduces nociceptive and neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of ABT-639 on Cav3.2 channel activity and its analgesic actions in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized double-blind, placebo-, and active-controlled study of T-type calcium channel blocker ABT-639 in patients with diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized double-blind, placebo-, and active-controlled study of T-type calcium channel blocker ABT-639 in patients with diabetic peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Randomized, Double-Blind, Placebo-Controlled, Crossover Study of the T-Type Calcium Channel Blocker ABT-639 in an Intradermal Capsaicin Experimental Pain Model in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Common adverse events of ABT-639 observed in research
This technical support center provides researchers, scientists, and drug development professionals with information on the common adverse events observed during clinical research of ABT-639.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ABT-639?
A1: ABT-639 is a peripherally acting and highly selective T-type Ca_v_3.2 calcium channel blocker.[1][2][3] The Ca_v_3.2 channel is a key component in modulating nociception, and it is primarily expressed in dorsal root ganglion neurons, peripheral receptive fields, and the spinal cord dorsal horn.[1] By selectively blocking these channels, ABT-639 aims to reduce pain signaling.
Q2: What are the most frequently reported adverse events associated with ABT-639 in clinical trials?
A2: The most commonly reported adverse events in studies with healthy adult participants have been somnolence and euphoric mood.[4][5] However, across multiple studies, a majority of adverse events were generally considered to be mild to moderate in intensity.[1][6]
Q3: Were any serious adverse events reported in clinical studies of ABT-639?
A3: No significant safety issues were identified with ABT-639 in a phase 2 clinical trial for diabetic peripheral neuropathic pain.[1][6] Additionally, a study involving patients with painful diabetic neuropathy reported no clinically significant findings in the safety of ABT-639.[3] Phase 1 studies in healthy volunteers also demonstrated an acceptable safety profile at all single- and multiple-dose levels evaluated.[1][6]
Q4: Have any specific laboratory abnormalities been associated with ABT-639 treatment?
A4: A statistically significant difference in the mean change from baseline in uric acid levels was observed in one study. However, this was not considered to be clinically meaningful and had been previously noted in a phase 1 study.[1]
Troubleshooting Guide for Experimental Issues
Issue 1: Higher than expected incidence of somnolence in study participants.
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Possible Cause: The dosage of ABT-639 may be too high for the specific patient population or individual.
-
Troubleshooting Steps:
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Review the dosing protocol and ensure it aligns with established phase 1 and 2 study parameters.
-
Assess for any concomitant medications that may potentiate central nervous system depressant effects.
-
Consider implementing a dose-titration schedule to improve tolerability.
-
Monitor participants closely for the severity and duration of somnolence.
-
Issue 2: Participants report a euphoric mood.
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Possible Cause: This is a known, though generally mild, adverse event associated with ABT-639.[5]
-
Troubleshooting Steps:
-
Document the incidence and severity of euphoric mood in study records.
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Ensure that this potential side effect is clearly communicated during the informed consent process.
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If the euphoric mood is severe or distressing to the participant, consider a dose reduction or discontinuation from the study.
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Issue 3: Lack of analgesic efficacy observed in a preclinical or clinical model.
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Possible Cause: Clinical trials of ABT-639 for diabetic peripheral neuropathic pain did not demonstrate a significant reduction in pain compared to placebo.[1][6] The duration of the trial may have also been too short to detect efficacy.[1]
-
Troubleshooting Steps:
-
Re-evaluate the experimental model to ensure it is appropriate for the mechanism of ABT-639. Preclinical studies showed efficacy in multiple neuropathic pain models, but this did not translate to the human clinical setting for diabetic neuropathy.[1]
-
Consider extending the duration of the experimental protocol to allow for a sufficient treatment period.
-
Investigate alternative pain assessment methodologies.
-
Summary of Common Adverse Events
| Adverse Event | Severity | Frequency | Study Population | Citations |
| Somnolence | Mild to Moderate | Most Commonly Reported | Healthy Adults | [4][5] |
| Euphoric Mood | Mild to Moderate | Most Commonly Reported | Healthy Adults | [4][5] |
| Altered Uric Acid Levels | Not Clinically Meaningful | Observed | Patients with Diabetic Neuropathic Pain | [1] |
Visualizations
Caption: Mechanism of action of ABT-639 as a Ca_v_3.2 channel blocker.
Caption: Workflow for monitoring adverse events in a clinical trial of ABT-639.
References
- 1. A randomized double-blind, placebo-, and active-controlled study of T-type calcium channel blocker ABT-639 in patients with diabetic peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A peripherally acting, selective T-type calcium channel blocker, ABT-639, effectively reduces nociceptive and neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a T-type calcium channel blocker, ABT-639, on spontaneous activity in C-nociceptors in patients with painful diabetic neuropathy: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Randomized, Double-Blind, Placebo-Controlled, Crossover Study of the T-Type Calcium Channel Blocker ABT-639 in an Intradermal Capsaicin Experimental Pain Model in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized double-blind, placebo-, and active-controlled study of T-type calcium channel blocker ABT-639 in patients with diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Translational Validity of ABT-639 Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the translational validity of preclinical studies involving ABT-639, a peripherally acting T-type calcium channel (Ca(v)3.2) blocker.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My preclinical studies show robust efficacy of ABT-639 in rodent models of neuropathic pain, but clinical trials in diabetic neuropathy have failed. What are the potential reasons for this discrepancy?
A1: The translational failure of ABT-639 from preclinical rodent models to human clinical trials for diabetic peripheral neuropathy is a critical issue. Several factors likely contribute to this discrepancy:
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Differences in Pain Pathophysiology: Preclinical models, such as spinal nerve ligation (SNL) and chronic constriction injury (CCI), primarily model traumatic nerve injury.[1][2] Diabetic peripheral neuropathy (DPN) in humans is a metabolic neuropathy with a more complex and potentially different underlying pathophysiology. The reliance of DPN on Ca(v)3.2 channels may not be as significant as in the preclinical models.
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Species Differences: Rodents and humans may have differences in the distribution and function of Ca(v)3.2 channels, as well as in the metabolism and pharmacokinetics of ABT-639.
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Dose Selection: The clinical dose of 100 mg twice daily was selected based on safety and tolerability in Phase 1 studies and was projected to be efficacious from preclinical data.[3][4] However, it is possible that this dose was not sufficient to achieve the necessary target engagement in the periphery to produce a significant analgesic effect in patients with DPN.[4]
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Patient Population: The clinical trials focused exclusively on patients with painful diabetic neuropathy.[5] It is conceivable that ABT-639 may be effective in other types of neuropathic pain that more closely resemble the preclinical models of traumatic nerve injury.
-
Outcome Measures: Preclinical studies often rely on reflexive measures of pain (e.g., paw withdrawal from a stimulus), which may not fully capture the complex nature of human pain, including spontaneous pain and affective components.[6]
Q2: How can I improve the design of my preclinical studies to better predict clinical outcomes for drugs like ABT-639?
A2: To enhance the translational validity of your preclinical studies, consider the following:
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Utilize a Broader Range of Preclinical Models: In addition to traumatic nerve injury models, incorporate models that more closely mimic the pathophysiology of the target clinical indication. For diabetic neuropathy, this would include streptozotocin (STZ) or high-fat diet-induced models of diabetes.
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Incorporate Clinically Relevant Outcome Measures: Move beyond simple reflexive tests. Consider assessing spontaneous pain behaviors, functional impairments, and affective-motivational aspects of pain in your animal models.
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Conduct Thorough Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establish a clear relationship between drug exposure at the target site and the pharmacological effect in animals. This will aid in more accurate dose selection for human trials.
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Consider "Back-Translation": Analyze the reasons for clinical trial failures and use that information to refine and develop more predictive preclinical models. For instance, investigate if the specific patient population in the failed ABT-639 trials had biomarkers indicating a low reliance on Ca(v)3.2-mediated signaling.
Q3: What are the key parameters to consider when performing a spinal nerve ligation (SNL) model to test a compound like ABT-639?
A3: The spinal nerve ligation (SNL) model is a widely used model of neuropathic pain. For reproducible and translatable results, the following parameters are crucial:
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Animal Species and Strain: The model is well-established in rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., C57BL/6).[1] Be consistent with the species and strain throughout your studies.
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Surgical Procedure: The ligation of the L5 and L6 spinal nerves is the most common procedure.[7] Ensure the ligation is tight and consistent to produce a reliable injury. Proper surgical technique is critical to minimize variability.
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Behavioral Testing: Mechanical allodynia is a hallmark of this model and is typically assessed using von Frey filaments. Thermal hyperalgesia can be measured using a radiant heat source. It is important to establish a stable baseline before surgery and to have a consistent testing schedule post-surgery.
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Sham Controls: Always include a sham-operated control group where the nerves are exposed but not ligated to control for the effects of the surgery itself.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of ABT-639.
Table 1: ABT-639 In Vitro and Pharmacokinetic Properties
| Parameter | Value | Species | Source |
| IC₅₀ (Ca(v)3.2) | 2 µM | Human (recombinant) | [8] |
| IC₅₀ (Rat DRG LVA currents) | 8 µM | Rat | [8] |
| IC₅₀ (Ca(v)1.2 & Ca(v)2.2) | > 30 µM | Human (recombinant) | [8] |
| Oral Bioavailability (%F) | 73% | Rodents | [8] |
| Protein Binding | 88.9% | Rodents | [8] |
| Brain:Plasma Ratio | 0.05:1 | Rodents | [8] |
Table 2: ABT-639 Efficacy in Preclinical Pain Models
| Model | Species | Dose Range (p.o.) | Effect | Source |
| Spinal Nerve Ligation | Rat | 10-100 mg/kg | Dose-dependent attenuation of mechanical hypersensitivity | [4] |
| Vincristine-Induced Neuropathy | Rat | 30 mg/kg/day (vincristine) | ABT-639 produced dose-dependent attenuation of mechanical hypersensitivity | [4] |
| Chronic Constriction Injury | Rat | 10-100 mg/kg | Increased tactile allodynia thresholds | [8] |
| Monoiodoacetic Acid (MIA)-Induced Knee Joint Pain | Rat | 3, 10, 30 mg/kg | Dose-dependent reversal of pain and restored force deficit | [3] |
Table 3: ABT-639 Clinical Trial (NCT01345045) Results in Diabetic Peripheral Neuropathic Pain
| Parameter | ABT-639 (100 mg BID) | Placebo | p-value | Source |
| Mean Change from Baseline in 24-hour Average Pain Score (Week 6) | -2.28 | -2.36 | 0.582 | [5] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
Spinal Nerve Ligation (SNL) Model in Rats
Objective: To induce a state of neuropathic pain by ligating the L5 and L6 spinal nerves.[7][9]
Materials:
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Male Sprague-Dawley rats (200-250g)
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Anesthesia (e.g., isoflurane)
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Surgical instruments (scissors, forceps, retractors)
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6-0 silk suture
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Wound clips or sutures
Procedure:
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Anesthetize the rat and shave the back area over the lumbosacral spine.
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Make a midline incision to expose the paraspinal muscles.
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Separate the muscles to visualize the L6 transverse process.
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Carefully remove the L6 transverse process to expose the L4, L5, and L6 spinal nerves.
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Isolate the L5 and L6 spinal nerves.
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Tightly ligate the L5 and L6 nerves with 6-0 silk suture.
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Close the muscle layer with sutures and the skin incision with wound clips.
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Allow the animal to recover and monitor for signs of distress.
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Behavioral testing (e.g., von Frey test for mechanical allodynia) can typically begin 3-7 days post-surgery.[7]
Vincristine-Induced Neuropathic Pain Model in Rats
Objective: To induce chemotherapy-induced peripheral neuropathy using vincristine.[10][11]
Materials:
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Male Sprague-Dawley rats (150-200g)
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Vincristine sulfate
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Sterile saline
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Intraperitoneal (i.p.) injection supplies
Procedure:
-
Dissolve vincristine sulfate in sterile saline to the desired concentration.
-
Administer vincristine via i.p. injection. A common dosing regimen is daily injections of 100 µg/kg for 10-15 consecutive days.[11]
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A control group should receive i.p. injections of sterile saline.
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Monitor the animals for signs of neuropathy, which typically develop during and after the injection period.
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Assess for mechanical and cold allodynia using appropriate behavioral tests.
Chronic Constriction Injury (CCI) Model in Rats
Objective: To create a peripheral mononeuropathy by loosely ligating the sciatic nerve.[2][12]
Materials:
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Male Sprague-Dawley rats (200-250g)
-
Anesthesia
-
Surgical instruments
-
4-0 chromic gut sutures
Procedure:
-
Anesthetize the rat and shave the lateral surface of the thigh.
-
Make an incision and expose the sciatic nerve by blunt dissection through the biceps femoris muscle.
-
Proximal to the sciatic trifurcation, place four loose ligatures of chromic gut suture around the nerve with about 1 mm spacing.
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The ligatures should be tied just tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
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Close the muscle and skin layers with sutures.
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Allow for recovery and begin behavioral testing, which can start as early as 24 hours post-surgery.[13]
Monoiodoacetic Acid (MIA)-Induced Knee Joint Pain Model in Rats
Objective: To induce osteoarthritis-like pain by injecting MIA into the knee joint.[14][15]
Materials:
-
Male Sprague-Dawley rats (180-220g)
-
Monoiodoacetic acid (MIA)
-
Sterile saline
-
Insulin syringes with 27-30 gauge needles
Procedure:
-
Anesthetize the rat.
-
Dissolve MIA in sterile saline. A typical dose is 1-3 mg in a volume of 50 µL.[15]
-
Inject the MIA solution intra-articularly into the knee joint through the patellar ligament.
-
The contralateral knee can be injected with saline as a control.
-
Pain behaviors, such as changes in weight-bearing and mechanical withdrawal thresholds of the paw, can be assessed starting a few days after the injection.
Mandatory Visualizations
Ca(v)3.2 T-Type Calcium Channel Signaling in Nociceptive Neurons
Caption: Role of Ca(v)3.2 in nociceptive signaling and the site of action for ABT-639.
Experimental Workflow for Preclinical Assessment of ABT-639
Caption: A generalized workflow for the preclinical evaluation of ABT-639 in rodent pain models.
Logical Relationship of Translational Failure
Caption: Key factors contributing to the translational disconnect of ABT-639's efficacy.
References
- 1. iasp-pain.org [iasp-pain.org]
- 2. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 3. A randomized double-blind, placebo-, and active-controlled study of T-type calcium channel blocker ABT-639 in patients with diabetic peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. A randomized double-blind, placebo-, and active-controlled study of T-type calcium channel blocker ABT-639 in patients with diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synthical.com [synthical.com]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. A peripherally acting, selective T-type calcium channel blocker, ABT-639, effectively reduces nociceptive and neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spinal Nerve Ligation (SNL) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. A rat pain model of vincristine-induced neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An adolescent rat model of vincristine-induced peripheral neuropathy [scholarworks.indianapolis.iu.edu]
- 12. Frontiers | Analgesic Action of Catechin on Chronic Constriction Injury–Induced Neuropathic Pain in Sprague–Dawley Rats [frontiersin.org]
- 13. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Osteoarthritis Pain Model Induced by Intra-Articular Injection of Mono-Iodoacetate in Rats [jove.com]
- 15. psychogenics.com [psychogenics.com]
Technical Support Center: Investigating the Discrepancies Between Preclinical and Clinical Efficacy of ABT-639
Welcome to the technical support center for ABT-639. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the translational challenges observed with ABT-639, a selective T-type CaV3.2 calcium channel blocker. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides for experimental setups, and a comprehensive overview of the data surrounding ABT-639's journey from promising preclinical analgesic to its lack of efficacy in clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ABT-639?
A1: ABT-639 is a peripherally acting, selective T-type calcium channel blocker that shows a higher affinity for the CaV3.2 subtype.[1][2][3] T-type calcium channels, particularly CaV3.2, are implicated in nociceptive signaling. Their activation can lead to action potential bursting and modulate membrane potentials during neuronal hyperexcitability, which is a hallmark of chronic pain states.[1] In preclinical models, ABT-639 was shown to block recombinant human CaV3.2 channels and attenuate low-voltage activated (LVA) currents in rat dorsal root ganglion (DRG) neurons.[1]
Q2: Why did ABT-639 show such promise in preclinical studies?
A2: In preclinical rat models, ABT-639 demonstrated robust, dose-dependent efficacy in reducing both nociceptive and neuropathic pain.[1][2][3] It was effective in various models including spinal nerve ligation, chronic constriction injury (CCI), and vincristine-induced neuropathy, which represent different etiologies of neuropathic pain.[1][2] Furthermore, it showed efficacy in a model of osteoarthritic pain.[2] This broad efficacy in well-established animal models of pain strongly suggested its potential as a novel analgesic.
Q3: What were the key findings from the clinical trials of ABT-639?
A3: Despite the promising preclinical data, ABT-639 failed to demonstrate efficacy in multiple clinical trials.[2] In a Phase 2, randomized, double-blind, placebo-controlled study in patients with diabetic peripheral neuropathic pain, ABT-639 (100 mg twice daily for 6 weeks) did not show a statistically significant difference in pain reduction compared to placebo.[1][3] Another study in healthy volunteers using an intradermal capsaicin pain model also found that a single 100 mg dose of ABT-639 had no effect on spontaneous or elicited pain.[4] A third study using microneurography in patients with painful diabetic neuropathy found no significant difference in C-nociceptor activity after a single 100 mg oral dose of ABT-639 compared to placebo.[5]
Q4: What are the leading hypotheses for the discrepancy between preclinical and clinical results?
A4: Several factors may have contributed to the translational failure of ABT-639:
-
Species Differences: There may be fundamental differences in the role of CaV3.2 channels in pain processing between rodents and humans, or in the pharmacology of ABT-639 at the human channel.
-
Pain Model Specificity: The animal models used, while standard, may not fully recapitulate the complex pathophysiology of human diabetic peripheral neuropathic pain.[2] All three unsuccessful clinical trials focused on this specific condition.[2]
-
Dose Selection: While the 100 mg dose was chosen based on preclinical data and safety margins, it is possible that a higher dose was needed to achieve efficacy in humans.[2] However, toxicology studies in animals limited the maximum safe dose for clinical trials.
-
Target Engagement: It is possible that despite adequate plasma concentrations, ABT-639 did not achieve sufficient target engagement at the peripheral nerve level in humans to produce an analgesic effect.
-
Patient Population Heterogeneity: The underlying mechanisms of pain in diabetic neuropathy can be diverse, and ABT-639 may only be effective in a specific sub-population of patients.
Troubleshooting Experimental Discrepancies
This section provides guidance for researchers encountering conflicting results when studying ABT-639 or similar compounds.
Issue 1: Lack of efficacy in an animal model where it was previously reported to be effective.
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Possible Cause: Variation in experimental protocol.
-
Troubleshooting Steps:
-
Verify Animal Model Induction: Ensure the surgical procedure (e.g., spinal nerve ligation) or chemical induction (e.g., vincristine administration) is performed consistently and results in a stable and robust hyperalgesia or allodynia. Refer to the detailed experimental protocols below.
-
Confirm Drug Formulation and Administration: Check the vehicle used for ABT-639 and ensure proper oral gavage technique. Inconsistent administration can lead to variability in plasma exposure.
-
Assess Behavioral Endpoints at Appropriate Timepoints: The timing of behavioral testing post-drug administration is critical. Preclinical studies with ABT-639 typically assessed efficacy 60 minutes after oral administration.[2]
-
Control for Environmental Factors: Stress, handling, and housing conditions can all impact pain behaviors in animals.
-
Issue 2: Difficulty translating in vitro potency to in vivo efficacy.
-
Possible Cause: Pharmacokinetic/pharmacodynamic (PK/PD) disconnect.
-
Troubleshooting Steps:
-
Conduct PK/PD Studies: Correlate the plasma and tissue concentrations of ABT-639 with the observed analgesic effect at different time points.
-
Assess Target Engagement: If possible, use techniques like positron emission tomography (PET) with a suitable tracer or ex vivo tissue analysis to confirm that the drug is reaching and binding to its target in the peripheral nervous system.
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Evaluate Protein Binding: High plasma protein binding can limit the amount of free drug available to interact with the target. ABT-639 has a reported low protein binding of 88.9% in rodents, which is a favorable characteristic.[1]
-
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of ABT-639.
Table 1: Preclinical Efficacy of ABT-639 in Rat Models
| Pain Model | Endpoint | Effective Dose Range (oral) | Key Finding | Reference |
| Knee Joint Pain | Antinociception | ED₅₀ = 2 mg/kg | Dose-dependent reduction in pain. | [1] |
| Spinal Nerve Ligation | Tactile Allodynia | 10-100 mg/kg | Increased paw withdrawal threshold. | [1][2] |
| Chronic Constriction Injury (CCI) | Tactile Allodynia | 10-100 mg/kg | Increased tactile allodynia thresholds. | [1] |
| Vincristine-Induced Neuropathy | Tactile Allodynia | 10-100 mg/kg | Increased tactile allodynia thresholds. | [1][2] |
Table 2: Clinical Efficacy of ABT-639 in Humans
| Study Population | Pain Model | ABT-639 Dose | Primary Endpoint | Key Finding | Reference |
| Diabetic Peripheral Neuropathic Pain | Chronic Pain | 100 mg twice daily (6 weeks) | Change in 24-hour average pain score | No significant difference from placebo (p=0.582). | [1][3] |
| Healthy Volunteers | Intradermal Capsaicin | 100 mg single dose | Spontaneous and elicited pain | No significant difference from placebo. | [4] |
| Painful Diabetic Neuropathy | C-nociceptor spontaneous activity | 100 mg single dose | Change in spontaneous C-nociceptor firing | No significant difference from placebo. | [5] |
Table 3: Pharmacokinetic and In Vitro Potency of ABT-639
| Parameter | Species | Value | Reference |
| IC₅₀ (recombinant human CaV3.2) | In vitro | 2 µM | [1] |
| IC₅₀ (rat DRG LVA currents) | Rat | 8 µM | [1] |
| Oral Bioavailability | Rodent | 73% | [1] |
| Protein Binding | Rodent | 88.9% | [1] |
| Brain:Plasma Ratio | Rodent | 0.05:1 | [1] |
Detailed Experimental Protocols
1. Preclinical: Spinal Nerve Ligation (SNL) Model in Rats
-
Objective: To induce neuropathic pain characterized by tactile allodynia.
-
Methodology:
-
Anesthetize adult male Sprague-Dawley rats.
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Make a small incision to expose the left L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.
-
Close the incision in layers.
-
Allow animals to recover for at least one week before behavioral testing.
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Assess tactile allodynia using von Frey filaments applied to the plantar surface of the hind paw. A decrease in the paw withdrawal threshold indicates allodynia.
-
2. Clinical: Intradermal Capsaicin Pain Model in Healthy Volunteers
-
Objective: To induce a localized area of pain, hyperalgesia, and allodynia to test the acute analgesic effects of a compound.
-
Methodology:
-
Recruit healthy adult male volunteers.[4]
-
Administer a single oral dose of ABT-639 (100 mg), placebo, or a positive control (e.g., pregabalin 300 mg) in a crossover design.[4]
-
At 1 and 4 hours post-dose, inject a small amount of capsaicin intradermally into the forearm.[4]
-
Measure the following over a 60-minute period:
-
Spontaneous Pain: Using a visual analog scale (VAS).[4]
-
Elicited Pain: In response to a standardized stimulus.[4]
-
Area of Allodynia: The area where a normally non-painful stimulus (e.g., a cotton swab) is perceived as painful.[4]
-
Area of Hyperalgesia: The area of increased sensitivity to a painful stimulus (e.g., a weighted pin).[4]
-
Area of Flare: The visible reddening of the skin.[4]
-
-
3. Clinical: Phase 2 Study in Diabetic Peripheral Neuropathic Pain (NCT01345045)
-
Objective: To evaluate the efficacy and safety of ABT-639 in patients with painful diabetic neuropathy.
-
Methodology:
-
Recruit patients aged 18-75 with a diagnosis of painful distal symmetric diabetic polyneuropathy for at least 6 months.
-
Patients must have an average daily pain score of ≥ 4 on a 0-10 numerical rating scale.
-
Randomize patients in a double-blind manner to receive ABT-639 (100 mg twice daily), placebo, or pregabalin (150 mg twice daily as an active control).[1][3]
-
The primary endpoint is the change from baseline in the weekly mean of the 24-hour average pain score at the end of the treatment period.[1]
-
Visualizations
Caption: Mechanism of action of ABT-639 in the pain signaling pathway.
Caption: Experimental workflow of ABT-639 from preclinical to clinical studies.
Caption: Logical relationship of potential factors contributing to the translational failure of ABT-639.
References
- 1. A randomized double-blind, placebo-, and active-controlled study of T-type calcium channel blocker ABT-639 in patients with diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. A randomized double-blind, placebo-, and active-controlled study of T-type calcium channel blocker ABT-639 in patients with diabetic peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Randomized, Double-Blind, Placebo-Controlled, Crossover Study of the T-Type Calcium Channel Blocker ABT-639 in an Intradermal Capsaicin Experimental Pain Model in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of a T-type calcium channel blocker, ABT-639, on spontaneous activity in C-nociceptors in patients with painful diabetic neuropathy: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Low brain-to-plasma ratio of ABT-639 and its implications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ABT-639, with a specific focus on its characteristic low brain-to-plasma ratio and the implications for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is ABT-639 and what is its primary mechanism of action?
ABT-639 is a novel, peripherally acting, and selective T-type calcium channel blocker.[1][2] Its primary mechanism of action is the blockage of recombinant human T-type (Ca(v)3.2) Ca²⁺ channels in a voltage-dependent manner.[1][3] This action attenuates low voltage-activated (LVA) currents, which are involved in nociceptive signaling.[1] The activation of T-type Ca²⁺ channels contributes to pain signaling by facilitating action potential bursting and modulating membrane potentials during periods of neuronal hyperexcitability.[1]
Q2: What are the key pharmacokinetic properties of ABT-639 observed in preclinical studies?
In rodent models, ABT-639 has demonstrated high oral bioavailability, low plasma protein binding, and a notably low brain-to-plasma ratio.[1][3]
Q3: What is the reported brain-to-plasma ratio of ABT-639 and what does it signify?
The reported brain-to-plasma ratio for ABT-639 in rodents is 0.05:1.[1][3] This low ratio indicates that the concentration of ABT-639 in the brain is significantly lower than its concentration in the plasma, suggesting that it has limited ability to cross the blood-brain barrier. This property is consistent with its classification as a peripherally acting agent.[1][4][5]
Q4: Has ABT-639 been effective in clinical trials for neuropathic pain?
While ABT-639 showed efficacy in attenuating nociceptive and neuropathic pain in various preclinical rat models, it did not produce significant pain-attenuating actions in three clinical trials involving patients with diabetic neuropathy.[2][5][6][7] Treatment with 100 mg of ABT-639 for six weeks did not significantly reduce pain compared to a placebo in patients with diabetic peripheral neuropathy.[5][7]
Q5: Why might there be a discrepancy between preclinical efficacy and clinical trial outcomes for ABT-639?
The reasons for the discrepancy are not definitively known but may be multifactorial. One consideration is that the drug may not be effective for diabetic neuropathy specifically, while it could potentially be effective for other types of neuropathic pain.[2] Additionally, the dose selection in the clinical trials might have been a limiting factor.[2] The failure of ABT-639 to show an effect on pain induced by intradermal capsaicin in healthy human volunteers, in contrast to its effects in animal models, further highlights these discrepancies.[5]
Data Presentation
Table 1: Pharmacokinetic and Pharmacodynamic Properties of ABT-639
| Parameter | Value | Species | Source |
| Brain-to-Plasma Ratio | 0.05:1 | Rodents | [1][3] |
| Oral Bioavailability (%F) | 73% | Rodents | [1][3] |
| Protein Binding | 88.9% | Rodents | [1][3] |
| IC₅₀ (Ca(v)3.2) | 2 µM | Recombinant Human | [1][3] |
| IC₅₀ (Rat DRG Neurons) | 8 µM | Rat | [1][3] |
| IC₅₀ (Ca(v)1.2 & Ca(v)2.2) | > 30 µM | Recombinant Human | [1][3] |
| ED₅₀ (Knee Joint Pain) | 2 mg/kg, p.o. | Rat | [1][3] |
Experimental Protocols
Protocol 1: Determination of Brain-to-Plasma Ratio of ABT-639 in Rodents
This protocol outlines the general steps for determining the brain-to-plasma ratio of ABT-639 in a rodent model, based on methodologies described in the literature.[3]
1. Animal Dosing:
- Administer ABT-639 orally (p.o.) to Sprague Dawley rats at desired doses (e.g., 3, 10, and 30 mg/kg).[3]
- The vehicle for oral administration can be a mixture such as 10% PEG400, 10% Cremophor EL, and 80% Oleic Acid.[3]
2. Sample Collection:
- At a predetermined time point post-administration (e.g., within 15 minutes following behavioral testing), collect blood samples via cardiac puncture into heparinized tubes.[3]
- Immediately following blood collection, perfuse the animals with saline to remove blood from the brain tissue.
- Excise the brain and rinse with cold saline to remove any remaining blood vessels.[3]
- Freeze both plasma (obtained by centrifuging the blood samples) and brain tissue at -20°C until analysis.[3]
3. Sample Preparation:
- Plasma: Perform protein precipitation by adding acetonitrile to the plasma samples. Centrifuge to pellet the precipitated proteins.
- Brain: Weigh the frozen brain tissue and homogenize it in a suitable buffer. Perform protein precipitation with acetonitrile on the brain homogenate and centrifuge.[3]
4. Quantification:
- Analyze the supernatant from both plasma and brain samples using liquid chromatography-mass spectrometry (LC-MS) to quantify the concentration of ABT-639.[3]
5. Calculation:
- Calculate the brain-to-plasma ratio by dividing the concentration of ABT-639 in the brain tissue (ng/g) by the concentration of ABT-639 in the plasma (ng/mL).
Troubleshooting Guides
Issue 1: Higher-than-expected brain concentrations of ABT-639 are observed.
-
Possible Cause 1: Contamination of brain tissue with blood.
-
Troubleshooting Step: Ensure thorough perfusion of the animal with saline before brain extraction to remove all circulating blood. Visually inspect the brain for any remaining blood vessels before homogenization.[3]
-
-
Possible Cause 2: Issues with the LC-MS quantification method.
-
Troubleshooting Step: Verify the specificity and linearity of the LC-MS method for ABT-639 in both brain and plasma matrices. Run matrix-matched calibration standards and quality control samples to ensure accuracy.
-
-
Possible Cause 3: Compromised blood-brain barrier integrity in the animal model.
-
Troubleshooting Step: If using a disease model, consider that the pathology might affect blood-brain barrier permeability. Include a healthy control group to establish a baseline brain-to-plasma ratio.
-
Issue 2: Inconsistent or highly variable results in preclinical efficacy studies.
-
Possible Cause 1: Variability in drug formulation and administration.
-
Troubleshooting Step: Ensure the oral gavage technique is consistent and that the formulation is homogenous to guarantee uniform dosing.
-
-
Possible Cause 2: Differences in animal strains or models.
-
Troubleshooting Step: Be aware that different rodent strains or pain models can yield varying results. Clearly document the specifics of the animal model used and compare findings to published data from similar models.[2]
-
-
Possible Cause 3: Timing of behavioral assessment relative to drug administration.
-
Troubleshooting Step: The timing of behavioral testing post-dosing is critical. Collect plasma samples immediately after testing to correlate drug exposure with the observed effect.[3]
-
Issue 3: Difficulty replicating the peripherally-restricted effects of ABT-639.
-
Possible Cause 1: Off-target effects at high concentrations.
-
Troubleshooting Step: While ABT-639 is selective for T-type calcium channels, extremely high doses may lead to off-target effects.[1] It is crucial to perform dose-response studies and correlate the findings with plasma and brain concentrations to confirm that the observed effects occur at exposures where the drug is peripherally restricted.
-
-
Possible Cause 2: Active metabolites with different properties.
-
Troubleshooting Step: Investigate the potential for active metabolites of ABT-639 that may have different brain penetration characteristics. This would require metabolite identification and quantification in both plasma and brain tissue.
-
Visualizations
Caption: Mechanism of action of ABT-639 as a T-type calcium channel blocker.
Caption: Experimental workflow for determining the brain-to-plasma ratio.
Caption: Troubleshooting logic for unexpectedly high brain concentrations.
References
- 1. A peripherally acting, selective T-type calcium channel blocker, ABT-639, effectively reduces nociceptive and neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of a T-type calcium channel blocker, ABT-639, on spontaneous activity in C-nociceptors in patients with painful diabetic neuropathy: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized double-blind, placebo-, and active-controlled study of T-type calcium channel blocker ABT-639 in patients with diabetic peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnrjournal.com [pnrjournal.com]
- 7. A randomized double-blind, placebo-, and active-controlled study of T-type calcium channel blocker ABT-639 in patients with diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of ABT-639 and Z944 for T-Type Calcium Channel Inhibition
In the landscape of therapeutic development targeting T-type calcium channels for neurological and pain-related disorders, two small molecules, ABT-639 and Z944, have emerged as significant research subjects. This guide provides a comprehensive, data-driven comparison of their performance as T-type calcium channel inhibitors, tailored for researchers, scientists, and drug development professionals.
Executive Summary
Both ABT-639 and Z944 are potent blockers of T-type calcium channels, a class of ion channels implicated in various physiological processes, including neuronal excitability and pain signaling. While both compounds have shown efficacy in preclinical models, their pharmacological profiles and clinical trajectories have diverged significantly. Z944 demonstrates broader and more potent inhibition across T-type channel isoforms and has shown promise in early human trials. In contrast, ABT-639, a peripherally restricted inhibitor primarily targeting the CaV3.2 subtype, failed to demonstrate efficacy in Phase 2 clinical trials for diabetic neuropathic pain, despite positive preclinical results. This guide will delve into the available experimental data to illuminate the key differences between these two compounds.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for ABT-639 and Z944, providing a clear comparison of their potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency (IC50)
| Compound | Target | Assay System | IC50 | Reference(s) |
| ABT-639 | Recombinant Human CaV3.2 | Voltage-Clamp | 2 µM | [1][2] |
| Rat Dorsal Root Ganglion (DRG) Neurons (Low-Voltage Activated Currents) | Electrophysiology | 8 µM | [1][2] | |
| Z944 | Human CaV3.1 | Electrophysiology | 50 - 160 nM | [3][4] |
| Human CaV3.2 | Electrophysiology | 50 - 160 nM | [3][4] | |
| Human CaV3.3 | Electrophysiology | 50 - 160 nM | [3][4] | |
| tsA-201 cells (CaV3.2 currents) | Electrophysiology | ~100-fold more potent than ABT-639 | [5] |
Table 2: Selectivity
| Compound | Off-Target(s) | Selectivity | Reference(s) |
| ABT-639 | CaV1.2 (L-type), CaV2.2 (N-type) | IC50 > 30 µM | [1][2] |
| Z944 | CaV1.2 (L-type), hERG, NaV1.5 | 50 to 600-fold selective for CaV3.x | [3] |
| N-type calcium channels | ~200-fold higher selectivity for T-type | [6] |
Table 3: Pharmacokinetics & Preclinical Efficacy
| Compound | Key Parameter | Value/Observation | Animal Model | Reference(s) |
| ABT-639 | Oral Bioavailability (%F) | 73% (rodents) | Rodents | [1][2] |
| Brain:Plasma Ratio | 0.05:1 (rodents) | Rodents | [1][2] | |
| Efficacy (ED50) | 2 mg/kg (p.o.) | Rat knee joint pain | [1] | |
| Efficacy | Dose-dependent increase in tactile allodynia thresholds (10-100 mg/kg, p.o.) | Multiple neuropathic pain models (spinal nerve ligation, CCI, vincristine-induced) | [1][2] | |
| Efficacy | Ineffective in inflammatory pain models (CFA, carrageenan) | Rat | [1][2] | |
| Z944 | Efficacy | Reverses mechanical hypersensitivity | Complete Freund's Adjuvant (CFA) model of inflammatory pain | [6][7] |
| Efficacy | Reduces flinch responses in inflammatory phase | Rat formalin model | [7] | |
| Efficacy | Alleviates chronic neuropathic pain | Rodents | [6] | |
| Efficacy | Dose-dependently reverses mechanical allodynia (1-10 mg/kg, i.p.) | CFA model in male and female rats | [6][8] |
Experimental Protocols
The characterization of ABT-639 and Z944 has relied on a variety of established experimental methodologies. Below are detailed descriptions of the key protocols cited in the comparison.
Whole-Cell Patch-Clamp Electrophysiology
This technique is fundamental for directly measuring the inhibitory effects of compounds on ion channel activity.
-
Cell Preparation: Human embryonic kidney (HEK-293) or tsA-201 cells are transiently transfected with plasmids encoding the specific human T-type calcium channel subtype of interest (e.g., CaV3.1, CaV3.2, or CaV3.3). Alternatively, primary cultures of dorsal root ganglion (DRG) neurons can be prepared from rodents to study native channel activity.
-
Recording Configuration: The whole-cell patch-clamp configuration is established using a glass micropipette to form a high-resistance seal with the cell membrane. This allows for the control of the intracellular solution and the measurement of whole-cell currents.
-
Solutions:
-
External Solution (in mM): e.g., 140 TEA-Cl, 10 HEPES, 2 BaCl2 or CaCl2, pH adjusted to 7.4 with TEA-OH.
-
Internal (Pipette) Solution (in mM): e.g., 120 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.
-
-
Voltage Protocol: To elicit T-type channel currents, the cell is held at a negative holding potential (e.g., -100 mV) to ensure the channels are in a closed, available state. Depolarizing voltage steps (e.g., to -30 mV) are then applied to activate the channels. The state-dependent inhibition can be assessed by varying the holding potential.
-
Data Analysis: The peak inward current is measured before and after the application of the test compound at various concentrations. The concentration-response curve is then fitted to the Hill equation to determine the IC50 value.
Animal Models of Pain
Preclinical efficacy is often assessed in rodent models that mimic different aspects of clinical pain conditions.
-
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain:
-
Induction: A subcutaneous injection of CFA into the plantar surface of a rodent's hind paw induces a localized and persistent inflammation.
-
Assessment: Mechanical allodynia is measured using von Frey filaments, which are applied to the paw with increasing force until a withdrawal response is elicited. Thermal hyperalgesia can be assessed using a radiant heat source (e.g., Hargreaves test).
-
Drug Administration: The test compound (e.g., Z944) is administered systemically (e.g., intraperitoneally or orally) at various doses, and the paw withdrawal threshold or latency is measured at different time points post-dosing.
-
-
Chronic Constriction Injury (CCI) Model of Neuropathic Pain:
-
Induction: The sciatic nerve of an anesthetized rodent is loosely ligated with chromic gut sutures, leading to nerve damage and the development of neuropathic pain behaviors.
-
Assessment: Similar to the CFA model, mechanical allodynia and thermal hyperalgesia are the primary behavioral endpoints.
-
Drug Administration: The compound is administered, and behavioral testing is performed to assess its ability to reverse the established hypersensitivity.
-
Mandatory Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Role of T-type calcium channels in pain signaling and point of inhibition.
Caption: Workflow for evaluating T-type calcium channel inhibitors.
Caption: Logical comparison of ABT-639 and Z944 characteristics.
Conclusion
The comparative analysis of ABT-639 and Z944 reveals critical differences that likely underpin their divergent clinical outcomes. Z944's superior potency and broader inhibition of all T-type calcium channel isoforms, coupled with its ability to penetrate the central nervous system, may provide a more comprehensive therapeutic effect in complex pain states. Conversely, the peripheral restriction and lower potency of ABT-639, while potentially offering a better safety profile by avoiding central side effects, proved insufficient to produce analgesia in a clinical setting of diabetic neuropathy.[9][10] These findings underscore the importance of both potent, broad-spectrum T-type channel inhibition and central nervous system availability for achieving clinical efficacy in certain chronic pain conditions. Future research should continue to explore the therapeutic potential of compounds like Z944 and further elucidate the specific roles of peripheral versus central T-type calcium channels in different pathologies.
References
- 1. A peripherally acting, selective T-type calcium channel blocker, ABT-639, effectively reduces nociceptive and neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Z 944 | CaV3.x Channels (T-type) | Tocris Bioscience [tocris.com]
- 4. Recent advances in the development of T‐type calcium channel blockers for pain intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of ABT-639 on Cav3.2 channel activity and its analgesic actions in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. | BioWorld [bioworld.com]
- 8. The T-type calcium channel antagonist, Z944, reduces spinal excitability and pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnrjournal.com [pnrjournal.com]
- 10. A randomized double-blind, placebo-, and active-controlled study of T-type calcium channel blocker ABT-639 in patients with diabetic peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Showdown: ABT-639 Versus Other Cav3.2 Inhibitors in Pain Models
For researchers and drug development professionals navigating the landscape of T-type calcium channel modulation for pain, this guide offers a comparative analysis of ABT-639 and other selective Cav3.2 inhibitors in preclinical settings. By presenting key quantitative data, detailed experimental methodologies, and visual summaries of relevant pathways and workflows, this document aims to provide an objective resource to inform future research and development decisions.
The Cav3.2 T-type calcium channel has emerged as a compelling target for the development of novel analgesics. Its role in neuronal excitability and nociceptive signaling is well-established, with increased expression and activity of Cav3.2 channels observed in various models of inflammatory and neuropathic pain.[1][2] ABT-639, a peripherally acting and selective Cav3.2 blocker, has been a key compound in exploring the therapeutic potential of this target.[3][4] This guide provides a comparative overview of the preclinical data for ABT-639 alongside other notable Cav3.2 inhibitors.
In Vitro Potency and Selectivity: A Head-to-Head Comparison
The initial assessment of any potential therapeutic involves characterizing its interaction with the molecular target. For Cav3.2 inhibitors, this is typically quantified by the half-maximal inhibitory concentration (IC50) determined through in vitro electrophysiological assays. The following table summarizes the reported IC50 values for ABT-639 and other selective Cav3.2 inhibitors against Cav3.2 and other calcium channel subtypes, providing insight into their potency and selectivity.
| Compound | Target | IC50 | Cell Line / System | Holding Potential | Reference |
| ABT-639 | human Cav3.2 | 2 µM | Recombinant | Voltage-dependent | [3][4] |
| rat DRG neurons (LVA currents) | 8 µM | Primary Neurons | Not specified | [3][4] | |
| Cav1.2 | >30 µM | Recombinant | Not specified | [3][4] | |
| Cav2.2 | >30 µM | Recombinant | Not specified | [3][4] | |
| Z944 | Cav3.2 | ~100-fold more potent than ABT-639 | tsA-201 cells | Not specified | [5] |
| Pimozide Derivative (Cav 3.2 inhibitor 2) | Cav3.2 | 0.09339 µM | Not specified | -80mV | [6] |
| Cav3.1 | 0.2167 µM | Not specified | Not specified | [6] | |
| Cav3.2 (-110mV) | 1.109 µM | Not specified | -110mV | [6] | |
| Peptide Aptamer (Cav3.2iPA2) | Cav3.2 | Not specified (inhibitory peptide) | Not specified | Not specified | [7] |
In Vivo Efficacy in Preclinical Pain Models
The therapeutic potential of a drug candidate is ultimately determined by its efficacy in relevant disease models. For Cav3.2 inhibitors, a range of preclinical models of nociceptive and neuropathic pain are utilized to assess their analgesic properties. The following table compares the in vivo efficacy of ABT-639 and other inhibitors in these models.
| Compound | Pain Model | Species | Route of Administration | Key Findings | Reference |
| ABT-639 | Knee Joint Pain (MIA) | Rat | Oral (p.o.) | ED50 = 2 mg/kg | [3][4] |
| Spinal Nerve Ligation | Rat | Oral (p.o.) | Dose-dependent increase in tactile allodynia thresholds (10-100 mg/kg) | [3][4] | |
| Chronic Constriction Injury (CCI) | Rat | Oral (p.o.) | Increased tactile allodynia thresholds (10-100 mg/kg) | [4] | |
| Vincristine-Induced Neuropathy | Rat | Oral (p.o.) | Increased tactile allodynia thresholds (10-100 mg/kg) | [3][4] | |
| Capsaicin-Induced Secondary Hypersensitivity | Rat | Oral (p.o.) | Increased tactile allodynia thresholds (10-100 mg/kg) | [3] | |
| Complete Freund's Adjuvant (CFA) | Rat | Oral (p.o.) | Did not attenuate hyperalgesia | [3][4] | |
| Carrageenan-Induced Inflammatory Pain | Rat | Oral (p.o.) | Did not attenuate hyperalgesia | [3][4] | |
| Z944 | Complete Freund's Adjuvant (CFA) | Mouse | Systemic & Intrathecal | Reversed thermal hyperalgesia (systemic); only Z944 was effective intrathecally | [5] |
| Partial Sciatic Nerve Injury | Mouse | Systemic & Intrathecal | Reversed mechanical hypersensitivity (systemic); only Z944 was effective intrathecally | [5] | |
| Pimozide Derivative (Cav 3.2 inhibitor 2) | Na2S-Induced Somatic Pain | Mouse | Intraperitoneal (i.p.) | Almost completely blocked Na2S-induced pain (1, 3, 10 mg/kg) | [6] |
| Na2S-Induced Visceral Pain | Mouse | Intraperitoneal (i.p.) | Almost completely blocked Na2S-induced colonic pain and referred hyperalgesia | [6] | |
| Oxaliplatin-Induced Allodynia | Mouse | Intraperitoneal (i.p.) | Attenuated oxaliplatin-induced allodynia in wild-type mice (10 mg/kg) | [6] | |
| Suramin | Inflammatory Pain | Mouse | Not specified | Dose-dependent mechanical anti-hyperalgesia | [8] |
| Neuropathic Pain | Mouse | Not specified | Dose-dependent mechanical anti-hyperalgesia | [8] | |
| Gossypetin | Inflammatory Pain | Mouse | Not specified | Dose-dependent mechanical anti-hyperalgesia | [8] |
| Neuropathic Pain | Mouse | Not specified | Dose-dependent mechanical anti-hyperalgesia | [8] |
Pharmacokinetic Profile
A favorable pharmacokinetic profile is crucial for a drug's success, ensuring adequate exposure at the target site with an acceptable dosing regimen. The table below summarizes the available pharmacokinetic parameters for ABT-639 in rodents.
| Compound | Species | Bioavailability (%F) | Protein Binding (%) | Brain:Plasma Ratio | Reference |
| ABT-639 | Rodents | 73 | 88.9 | 0.05:1 | [3][4] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Electrophysiology: Whole-Cell Patch Clamp for IC50 Determination
Objective: To determine the concentration-dependent inhibitory effect of a compound on Cav3.2 channel currents.
Cell Preparation:
-
HEK-293 cells stably expressing human Cav3.2 channels are cultured under standard conditions.
-
Cells are plated onto glass coverslips 24-48 hours before recording.
Recording:
-
Whole-cell voltage-clamp recordings are performed using an patch-clamp amplifier.
-
The external solution contains (in mM): 140 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with TEA-OH.
-
The internal pipette solution contains (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.3 Na-GTP, adjusted to pH 7.2 with CsOH.
-
Cells are held at a holding potential of -100 mV.
-
T-type calcium currents are elicited by a depolarizing step to -30 mV for 200 ms.
-
The test compound is applied at increasing concentrations via a perfusion system.
-
The peak inward current is measured at each concentration, and the data are fitted to a Hill equation to determine the IC50 value.
In Vivo Pain Models
Objective: To induce a neuropathic pain state by ligating spinal nerves.
Procedure:
-
Adult male Sprague-Dawley rats (200-250 g) are anesthetized with isoflurane.
-
A dorsal midline incision is made at the L4-S2 level.
-
The L5 and L6 spinal nerves are isolated and tightly ligated with a 6-0 silk suture.
-
The muscle and skin are closed in layers.
-
Animals are allowed to recover for at least 7 days before behavioral testing.
-
Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold.
Objective: To induce peripheral neuropathy characteristic of chemotherapy side effects.
Procedure:
-
Adult male Sprague-Dawley rats receive daily intraperitoneal (i.p.) injections of vincristine sulfate (e.g., 50 µg/kg) for a specified period (e.g., 10-14 days).
-
A control group receives saline injections.
-
Behavioral testing for mechanical allodynia (von Frey test) and thermal hyperalgesia (plantar test) is performed at baseline and at various time points during and after vincristine administration.
Objective: To induce a localized and persistent inflammatory pain state.
Procedure:
-
A baseline measurement of paw volume and nociceptive thresholds (mechanical and thermal) is taken.
-
A single intraplantar injection of CFA (e.g., 100 µl of a 1 mg/ml suspension) is administered into the hind paw of the rat.
-
The contralateral paw is injected with saline as a control.
-
Paw volume (edema) and nociceptive thresholds are measured at various time points after CFA injection (e.g., 4, 24, 48, and 72 hours).
Pharmacokinetic Analysis in Rodents
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.
Procedure:
-
The test compound is administered to rats via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via cannulation or tail vein sampling.
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of the compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic parameters, including bioavailability, clearance, volume of distribution, and half-life, are calculated from the plasma concentration-time data.
Visualizing the Science: Pathways and Workflows
To further aid in the understanding of the preclinical evaluation of Cav3.2 inhibitors, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
Caption: Role of Cav3.2 in Nociceptive Signaling.
Caption: Preclinical Drug Discovery Workflow.
Conclusion
The preclinical data for ABT-639 demonstrate its selectivity for Cav3.2 channels and its efficacy in various rodent models of neuropathic and nociceptive pain.[3][4] However, its lack of efficacy in inflammatory pain models suggests a specific role for peripheral Cav3.2 channels in certain pain modalities.[3][4] Comparison with other inhibitors like Z944 and novel pimozide derivatives reveals a landscape of compounds with varying potencies and potential mechanisms of action.[5][6] While ABT-639 showed promise in preclinical studies, it is important to note that it did not meet its primary endpoints in Phase 2 clinical trials for diabetic peripheral neuropathic pain.[9][10] This highlights the translational challenges in pain research and underscores the importance of continued investigation into the complex role of Cav3.2 in human pain conditions. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers working to advance the next generation of analgesics targeting Cav3.2.
References
- 1. pnas.org [pnas.org]
- 2. Towards selective antagonists of T-type calcium channels: design, characterization and potential applications of NNC 55-0396 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Voltage-dependent Ca<sub>V</sub>3.2 and Ca<sub>V</sub>2.2 channels in nociceptive pathways - ProQuest [proquest.com]
- 4. Drug Discovery and Development for Pain - Translational Pain Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Expression and Regulation of Cav3.2 T-Type Calcium Channels during Inflammatory Hyperalgesia in Mouse Dorsal Root Ganglion Neurons | PLOS One [journals.plos.org]
- 6. Selective inhibition of Cav3.2 channels reverses hyperexcitability of peripheral nociceptors and alleviates post-surgical pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voltage-dependent CaV3.2 and CaV2.2 channels in nociceptive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Pharmacology of Human Cav3.2 T-Type Ca2+ Channels: Block by Antihypertensives, Antiarrhythmics, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Cross-study comparison of ABT-639 efficacy in different pain states
A Comparative Analysis for Researchers and Drug Development Professionals
ABT-639, a peripherally acting and selective blocker of T-type Ca(v)3.2 calcium channels, has been investigated for its analgesic potential across various pain conditions. Preclinical studies painted a promising picture of its efficacy; however, clinical trial results have tempered these initial expectations. This guide provides a comprehensive comparison of ABT-639's performance in different pain states, supported by available experimental data, to inform future research and development in pain therapeutics.
Executive Summary
Preclinical animal models suggested that ABT-639 could be effective in treating both neuropathic and nociceptive pain. Despite this, clinical trials in humans have failed to demonstrate significant analgesic efficacy in painful diabetic neuropathy (PDN) and an experimental pain model. To date, no clinical trials have been conducted to evaluate the efficacy of ABT-639 in post-herpetic neuralgia (PHN) or osteoarthritis (OA) pain in humans, limiting comparisons to preclinical data in these areas. This divergence between preclinical and clinical outcomes underscores the translational challenges in pain drug development.
Data Presentation: Quantitative Efficacy of ABT-639
The following tables summarize the key quantitative findings from clinical trials evaluating the efficacy of ABT-639.
Table 1: Efficacy of ABT-639 in Painful Diabetic Neuropathy (PDN)
| Study Identifier | Treatment Group | N | Mean Change from Baseline in Pain Score | p-value vs. Placebo |
| NCT01345045 | ABT-639 (100 mg twice daily) | 62 | -2.28 | 0.582 |
| Placebo | 62 | -2.36 | - | |
| Pregabalin (150 mg twice daily) | 70 | Transient improvement, not sustained | - |
Pain scores were patient-recorded at the end of the 6-week treatment period.[1]
Table 2: Effect of ABT-639 on Spontaneous C-Nociceptor Activity in PDN
| Study Identifier | Treatment Group | N (patients) | N (C-nociceptors) | Outcome |
| NCT01589432 | ABT-639 (100 mg single dose) | 39 (total) | 56 (total) | No significant difference in C-nociceptor activity vs. placebo |
| Placebo | - | |||
| Lidocaine | No significant difference vs. placebo |
This study used microneurography to directly measure abnormal spontaneous activity in peripheral C-nociceptors.[2]
Table 3: Efficacy of ABT-639 in an Intradermal Capsaicin Experimental Pain Model in Healthy Adults
| Outcome Measure | ABT-639 (100 mg single dose) vs. Placebo | Pregabalin (300 mg) vs. Placebo |
| Spontaneous Pain | No significant difference | Significant reduction at 1 and 4 hours post-dose |
| Elicited Pain | No significant difference | Significant reduction at 4 hours post-dose |
| Area of Allodynia | No significant difference | Significant reduction at 4 hours post-dose |
| Area of Hyperalgesia | No significant difference | Significant reduction at 4 hours post-dose |
This study assessed the effect of ABT-639 on pain induced by intradermal capsaicin injection in healthy volunteers.[3]
Signaling Pathway and Mechanism of Action
ABT-639 is a selective antagonist of the Ca(v)3.2 T-type calcium channel. These channels are low-voltage activated and play a crucial role in regulating neuronal excitability.[4] In nociceptive neurons, Ca(v)3.2 channels contribute to the generation and propagation of pain signals. Upregulation of these channels has been observed in various chronic pain models.[4][5][6] By blocking these channels, ABT-639 is hypothesized to reduce neuronal hyperexcitability and thereby alleviate pain.
Experimental Protocols
Painful Diabetic Neuropathy (PDN) Efficacy Study (NCT01345045)
This was a Phase 2, multicenter, randomized, double-blind, placebo- and active-controlled study.[1]
-
Participants: 194 patients with a diagnosis of painful distal symmetric diabetic polyneuropathy for at least 6 months and an average pain score of ≥ 4 on a 0-10 numerical rating scale.[7]
-
Interventions:
-
Primary Outcome: The primary efficacy endpoint was the change from baseline in the patient-recorded 24-hour average pain score at the end of the 6-week treatment period.[1]
-
Workflow:
Microneurography Study in PDN (NCT01589432)
This was a randomized, double-blind, placebo- and active-controlled study to evaluate the effect of ABT-639 on C-nociceptor activity.[2]
-
Participants: 39 adult patients with painful diabetic neuropathy.[2]
-
Interventions: A single oral dose of ABT-639 (100 mg), placebo, or lidocaine.[2]
-
Methodology: Microneurography was used to directly record the spontaneous activity of single peripheral C-nociceptive fibers over a 180-minute period.[2][8]
-
Primary Outcome: Change in the rate of spontaneous activity in C-nociceptors.[8]
Intradermal Capsaicin Pain Model Study
This was a randomized, double-blind, placebo-controlled, crossover trial in healthy adult males.[3]
-
Participants: 19 healthy adult males.[3]
-
Interventions: Single oral doses of ABT-639 (100 mg), pregabalin (300 mg as a positive control), and placebo.[3]
-
Methodology: Intradermal injection of capsaicin was used to induce spontaneous pain, allodynia, and hyperalgesia.[3]
-
Outcome Measures: Serial measurements of spontaneous and elicited pain (using a visual analog scale), and areas of allodynia, hyperalgesia, and flare were taken at 1 and 4 hours post-dose.[3]
Discussion of Findings and Future Directions
The clinical trial data for ABT-639 in painful diabetic neuropathy consistently show a lack of efficacy compared to placebo.[1][9] The microneurography study further supports this, demonstrating no significant effect on the spontaneous activity of C-nociceptors, a key mechanism in neuropathic pain.[2] Similarly, in a validated experimental pain model using intradermal capsaicin, ABT-639 failed to show any analgesic effect, while the active control, pregabalin, performed as expected.[3]
The reasons for the discrepancy between the promising preclinical data and the negative clinical findings are likely multifactorial.[10] Potential explanations include species differences in the role of Ca(v)3.2 channels in pain processing, issues with target engagement at the doses tested, or the possibility that peripheral blockade of these channels is insufficient to produce a clinically meaningful analgesic effect in established chronic pain states in humans.[10]
While preclinical studies suggested potential efficacy in an animal model of osteoarthritis pain, the consistent failure in human studies of neuropathic and experimental pain raises significant questions about the viability of ABT-639 as a broad-spectrum analgesic. Future research could explore higher doses if deemed safe, investigate patient populations with specific biomarkers indicating a high dependence on Ca(v)3.2 channel activity, or focus on developing next-generation T-type calcium channel blockers with different properties. A review of the unsuccessful clinical trials of ABT-639 in diabetic neuropathy suggests that while the drug was well-tolerated, its lack of efficacy may be due to factors such as the dose selected or the specific type of neuropathic pain studied.[10][11]
References
- 1. A randomized double-blind, placebo-, and active-controlled study of T-type calcium channel blocker ABT-639 in patients with diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a T-type calcium channel blocker, ABT-639, on spontaneous activity in C-nociceptors in patients with painful diabetic neuropathy: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Randomized, Double-Blind, Placebo-Controlled, Crossover Study of the T-Type Calcium Channel Blocker ABT-639 in an Intradermal Capsaicin Experimental Pain Model in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting T-type/CaV3.2 channels for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T-type voltage-gated calcium channels as targets for the development of novel pain therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced T-type calcium channel 3.2 activity in sensory neurons contributes to neuropathic-like pain of monosodium iodoacetate-induced knee osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. A randomized double-blind, placebo-, and active-controlled study of T-type calcium channel blocker ABT-639 in patients with diabetic peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnrjournal.com [pnrjournal.com]
- 11. pnrjournal.com [pnrjournal.com]
ABT-639: A Comparative Analysis of Efficacy in Inflammatory and Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical and clinical efficacy of ABT-639, a selective blocker of T-type (Ca(v)3.2) calcium channels, in various inflammatory and neuropathic pain models. While demonstrating early promise in animal studies, particularly for neuropathic pain, the translation to clinical efficacy has been challenging. This document summarizes the key experimental findings, presents quantitative data in a structured format, outlines the methodologies of pivotal studies, and visualizes the underlying mechanisms and experimental workflows.
Mechanism of Action
ABT-639 is a peripherally acting, highly selective T-type Ca(v)3.2 calcium channel blocker.[1][2] These channels are crucial in modulating neuronal excitability and are implicated in nociceptive signaling.[2][3] By blocking these channels, ABT-639 is proposed to reduce the hyperexcitability of sensory neurons that contributes to chronic pain states. The activation of T-type Ca²⁺ channels facilitates action potential bursting and modulates membrane potentials during periods of neuronal hyperexcitability.[3]
Quantitative Efficacy Data
The following tables summarize the key quantitative data from preclinical and clinical studies of ABT-639.
Table 1: Preclinical Efficacy of ABT-639
| Pain Model | Species | Outcome Measure | Efficacy | Dosage | ED₅₀ | Reference |
| Neuropathic Pain | ||||||
| Spinal Nerve Ligation | Rat | Mechanical Hypersensitivity | Dose-dependent attenuation | 3-100 mg/kg, p.o. | N/A | [3][4] |
| Chronic Constriction Injury (CCI) | Rat | Tactile Allodynia | Increased thresholds | 10-100 mg/kg, p.o. | N/A | [3] |
| Vincristine-Induced Neuropathy | Rat | Mechanical Hypersensitivity | Dose-dependent attenuation | 3-100 mg/kg, p.o. | N/A | [3][4] |
| Monoiodoacetic Acid (MIA)-Induced Joint Pain | Rat | Nociception | Dose-dependent reversal | 3, 10, 30 mg/kg, p.o. | 2 mg/kg, p.o. | [3][4] |
| Partial Sciatic Nerve Injury | Mouse | Mechanical Hypersensitivity | Reversal | Systemic delivery | N/A | [5] |
| Inflammatory Pain | ||||||
| Complete Freund's Adjuvant (CFA) | Rat | Hyperalgesia | No attenuation | N/A | N/A | [3] |
| Carrageenan-Induced | Rat | Hyperalgesia | No attenuation | N/A | N/A | [3] |
| Complete Freund's Adjuvant (CFA) | Mouse | Thermal Hyperalgesia | Reversal | Systemic delivery | N/A | [5] |
Note: There are conflicting reports on the efficacy of ABT-639 in the CFA inflammatory pain model between rat and mouse studies.
Table 2: Clinical Efficacy of ABT-639
| Pain Model | Population | Primary Outcome | Efficacy vs. Placebo | Dosage | Reference |
| Neuropathic Pain | |||||
| Diabetic Peripheral Neuropathy | Patients | Change in 24-hour average pain score | No significant difference | 100 mg twice daily | [1][6] |
| Experimental Pain | |||||
| Intradermal Capsaicin | Healthy Volunteers | Spontaneous and elicited pain | No significant effect | 100 mg single dose | [4][7] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
Preclinical Neuropathic and Inflammatory Pain Models
A generalized workflow for preclinical assessment of ABT-639 is depicted below. Specific details for each model are provided in the subsequent text.
-
Spinal Nerve Ligation (SNL) Model: This model of neuropathic pain involves the tight ligation of the L5 and L6 spinal nerves in rats. This procedure leads to the development of mechanical allodynia and hyperalgesia in the ipsilateral hind paw. Mechanical hypersensitivity is assessed using von Frey filaments to determine the paw withdrawal threshold. ABT-639 was administered orally at doses ranging from 3 to 100 mg/kg.[3][4]
-
Chronic Constriction Injury (CCI) Model: In this model, loose ligatures are placed around the sciatic nerve of the rat, leading to nerve compression and subsequent development of neuropathic pain symptoms. Tactile allodynia is measured to assess the efficacy of the compound.[3]
-
Vincristine-Induced Neuropathy Model: This model mimics chemotherapy-induced neuropathic pain. Rats are treated with vincristine sulfate, which induces peripheral neuropathy characterized by mechanical hypersensitivity. The effect of orally administered ABT-639 (3-100 mg/kg) on paw withdrawal thresholds is then evaluated.[3][4]
-
Complete Freund's Adjuvant (CFA) Model: To induce a localized inflammatory state, CFA is injected into the plantar surface of the hind paw of either rats or mice. This results in edema, inflammation, and thermal hyperalgesia. The analgesic effect of ABT-639 is determined by measuring the latency of paw withdrawal from a thermal stimulus.[3][5]
Human Intradermal Capsaicin Pain Model
This study was a randomized, double-blind, placebo-controlled, crossover trial in healthy adult volunteers.[4][7]
-
Participants: Healthy adult male volunteers were enrolled to minimize hormonal fluctuations on pain perception.[4]
-
Treatment: Participants received a single oral dose of 100 mg ABT-639, 300 mg pregabalin (as a positive control), or a placebo in a crossover fashion.[4]
-
Pain Induction: One hour after drug administration, to coincide with the maximum plasma concentration of ABT-639, an intradermal injection of capsaicin (250 mg) was administered. A second injection was given after 4 hours.[4]
-
Outcome Measures: Spontaneous and elicited pain were measured using a 100-mm Visual Analog Scale (VAS) at specified intervals over a 60-minute period following each capsaicin injection. Areas of allodynia and hyperalgesia were also assessed.[4][7]
Summary of Findings and Future Directions
Preclinical studies in rodent models consistently demonstrated the efficacy of ABT-639 in alleviating pain-like behaviors associated with various neuropathic conditions.[1][3][4] The evidence for its efficacy in inflammatory pain models is less clear and appears to be species-dependent.[3][5]
Despite the robust preclinical data in neuropathic pain models, ABT-639 failed to translate this efficacy into the clinical setting. In a phase 2 trial, it did not significantly reduce pain in patients with diabetic peripheral neuropathy compared to placebo.[1][6] Furthermore, in a human experimental pain model designed to mimic certain aspects of neurogenic inflammation and central sensitization, ABT-639 was also found to be ineffective.[4][7]
The discrepancy between preclinical and clinical outcomes for ABT-639 highlights the inherent challenges in translating findings from animal models to human pain conditions. Several factors could contribute to this translational failure, including species differences in the pharmacology of Ca(v)3.2 channels, pharmacokinetic differences, the complexity of human pain pathologies, and the limitations of the preclinical models in fully recapitulating the human condition. Further research is warranted to understand these discrepancies and to refine the strategies for targeting T-type calcium channels for the treatment of chronic pain.
References
- 1. A randomized double-blind, placebo-, and active-controlled study of T-type calcium channel blocker ABT-639 in patients with diabetic peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a T-type calcium channel blocker, ABT-639, on spontaneous activity in C-nociceptors in patients with painful diabetic neuropathy: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A peripherally acting, selective T-type calcium channel blocker, ABT-639, effectively reduces nociceptive and neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Effect of ABT-639 on Cav3.2 channel activity and its analgesic actions in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized double-blind, placebo-, and active-controlled study of T-type calcium channel blocker ABT-639 in patients with diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Benchmarking ABT-639 Against Non-Opioid Pain Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peripherally acting T-type calcium channel blocker, ABT-639, with other non-opioid therapeutics for the management of neuropathic pain. The information is compiled from preclinical studies and clinical trial data to support researchers, scientists, and drug development professionals in the field of analgesics.
Executive Summary
ABT-639 is a selective blocker of the CaV3.2 T-type calcium channel, a target implicated in nociceptive signaling.[1][2][3] Preclinical studies in various animal models of neuropathic and nociceptive pain demonstrated dose-dependent antinociceptive effects.[2] However, clinical trials in patients with diabetic peripheral neuropathy (DPN) did not show a statistically significant reduction in pain compared to placebo.[1][2] This guide benchmarks ABT-639 against established non-opioid pain therapeutics, including pregabalin, duloxetine, amitriptyline, and topical lidocaine, to provide a comprehensive overview of its relative performance.
Mechanism of Action
ABT-639 exerts its effects by selectively blocking the CaV3.2 isoform of T-type calcium channels, which are predominantly expressed in peripheral sensory neurons.[3][4] This blockade is intended to reduce neuronal hyperexcitability and the firing of nociceptive neurons, thereby producing an anti-nociceptive effect.[4] In contrast, other non-opioid analgesics target different pathways:
-
Pregabalin: An alpha-2-delta ligand that modulates calcium channels, but at a different subunit than T-type channels. This action reduces the release of excitatory neurotransmitters.
-
Duloxetine: A serotonin and norepinephrine reuptake inhibitor (SNRI) that enhances descending inhibitory pain pathways.[5]
-
Amitriptyline: A tricyclic antidepressant that also blocks the reuptake of serotonin and norepinephrine, among other actions.[6]
-
Topical Lidocaine: A voltage-gated sodium channel blocker that, when applied locally, inhibits the generation and conduction of nerve impulses.[7]
Preclinical Efficacy
Preclinical studies demonstrated the potential of ABT-639 in various rodent models of pain. It showed dose-dependent reduction of pain in models of neuropathic pain (e.g., spinal nerve ligation, chronic constriction injury) and nociceptive pain.
Clinical Efficacy in Diabetic Peripheral Neuropathy
The primary clinical evidence for ABT-639 in neuropathic pain comes from a Phase 2, randomized, double-blind, placebo- and active-controlled study in patients with DPN (NCT01345045).[1][2]
Table 1: Efficacy of ABT-639 and Comparators in Diabetic Peripheral Neuropathy
| Therapeutic | Dosage | Primary Endpoint | Change from Baseline in Pain Score (Drug) | Change from Baseline in Pain Score (Placebo) | P-value vs. Placebo | Reference |
| ABT-639 | 100 mg twice daily | Mean change from baseline in 24-hour average pain score at Week 6 | -2.28 | -2.36 | 0.582 | [1][2] |
| Pregabalin | 150 mg twice daily | Mean change from baseline in 24-hour average pain score at Week 6 | Transient improvement, not persistent | -2.36 | Not statistically significant at study endpoint | [1][2] |
| Duloxetine | 60 mg once or twice daily | Mean change from baseline in 24-hour average pain score at Week 12 | Significant improvement | Significant improvement | <0.001 | [8][9] |
| Amitriptyline | Up to 150 mg nightly | Pain relief at Week 6 | Superior to placebo | Active placebo | Statistically significant | [6][10] |
| Topical Lidocaine 5% | Up to 4 patches/day | Change in Pain Intensity Index over 24 weeks | -30.2 mm | -17.0 mm (vs. oral medications) | <0.001 | [11][12] |
Safety and Tolerability
ABT-639 was generally well-tolerated in clinical trials, with most adverse events being mild to moderate in intensity.[1][2]
Table 2: Common Adverse Events (Incidence >5%) in the ABT-639 Phase 2 DPN Trial
| Adverse Event | ABT-639 (100 mg BID) (n=62) | Pregabalin (150 mg BID) (n=70) | Placebo (n=62) |
| Dizziness | 4.8% | 11.4% | 3.2% |
| Somnolence | 3.2% | 8.6% | 1.6% |
| Nausea | 6.5% | 4.3% | 8.1% |
| Headache | 4.8% | 7.1% | 6.5% |
| Diarrhea | 1.6% | 5.7% | 3.2% |
Data compiled from the NCT01345045 clinical trial publication.[2]
Experimental Protocols
Preclinical Neuropathic Pain Model: Chronic Constriction Injury (CCI)
A common preclinical model to induce neuropathic pain is the Chronic Constriction Injury of the sciatic nerve in rats.
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure: The common sciatic nerve is exposed at the level of the mid-thigh. Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.
-
Drug Administration: ABT-639 or a comparator drug is administered orally or via another appropriate route at various doses.
-
Data Analysis: The paw withdrawal threshold is measured at multiple time points post-drug administration and compared to baseline and vehicle-treated animals.
Clinical Trial Protocol: Randomized Controlled Trial in DPN (based on NCT01345045)
-
Patient Population: Adult patients (18-75 years) with a diagnosis of diabetes mellitus and painful distal symmetric diabetic polyneuropathy for at least 6 months. Patients must have a baseline average 24-hour pain score of ≥4 on an 11-point numerical rating scale.[13]
-
Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group study.[2]
-
Treatment Arms:
-
ABT-639 (e.g., 100 mg twice daily)
-
Active Comparator (e.g., pregabalin 150 mg twice daily)
-
Placebo
-
-
Duration: A treatment period of, for example, 6 weeks.[2]
-
Primary Outcome Measure: The mean change from baseline in the weekly mean of the 24-hour average pain score at the end of the treatment period.[2]
-
Secondary Outcome Measures: Patient Global Impression of Change (PGIC), sleep interference scores, and safety assessments (adverse events, laboratory tests).
-
Statistical Analysis: Efficacy is assessed by comparing the change in pain scores between the active treatment groups and the placebo group using appropriate statistical models (e.g., ANCOVA).
Visualizations
Caption: ABT-639 Mechanism of Action.
Caption: DPN Clinical Trial Workflow.
Caption: Preclinical Pain Model Workflow.
References
- 1. A randomized double-blind, placebo-, and active-controlled study of T-type calcium channel blocker ABT-639 in patients with diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized double-blind, placebo-, and active-controlled study of T-type calcium channel blocker ABT-639 in patients with diabetic peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of a T-type calcium channel blocker, ABT-639, on spontaneous activity in C-nociceptors in patients with painful diabetic neuropathy: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abt-639 | C20H20ClF2N3O3S | CID 46851313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Amitriptyline relieves diabetic neuropathy pain in patients with normal or depressed mood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topical treatments for diabetic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A randomized controlled trial of duloxetine in diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. magistralbr.caldic.com [magistralbr.caldic.com]
- 10. neurology.org [neurology.org]
- 11. Painful diabetic peripheral neuropathy: real-world comparison between topical treatment with lidocaine 700 mg medicated plaster and oral treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drc.bmj.com [drc.bmj.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of ABT-639 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for the Responsible Management of ABT-639 Hydrochloride Waste.
This document provides crucial safety and logistical information for the proper disposal of this compound, a novel, peripherally acting, and selective T-type Ca2+ channel blocker. Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.
Understanding the Compound: Key Data
| Property | Value | Source |
| CAS Number | 1235560-31-2 | GlpBio, Cayman Chemical, MedChemExpress |
| Molecular Formula | C₂₀H₂₁Cl₂F₂N₃O₃S | Immunomart, MedChemExpress |
| Molecular Weight | 492.37 g/mol | Immunomart, MedChemExpress |
| Solubility | DMF: 14 mg/mlDMSO: 10 mg/mlEthanol: 0.5 mg/mlDMF:PBS (pH 7.2) (1:20): 0.04 mg/ml | Cayman Chemical |
| Storage | 2 years at -20°C (Powder)6 months at -80°C (in DMSO)2 weeks at 4°C (in DMSO) | DC Chemicals |
Note: The hazard profile of this compound has not been fully characterized. Based on the SDS for a structurally complex, analogous research compound (ABT-199), it should be treated as potentially harmful. The SDS for ABT-199 indicates it is an irritant to skin and eyes, may cause allergic skin or respiratory reactions, and is suspected of causing genetic defects and reproductive harm. It may also cause long-lasting harmful effects to aquatic life.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste, including pure compound, contaminated labware, and solutions.
Personal Protective Equipment (PPE)
Before handling this compound in any form, ensure the following PPE is worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: For handling bulk powder or creating aerosols, a NIOSH-approved respirator is recommended.
Waste Segregation and Collection
Proper segregation of chemical waste is critical.
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.
-
Contaminated items such as weighing paper, pipette tips, and gloves should be collected in a dedicated, sealed plastic bag or container labeled "Hazardous Chemical Waste" and "this compound Contaminated Debris."
-
-
Liquid Waste:
-
Aqueous and organic solvent solutions containing this compound should be collected in separate, compatible, and clearly labeled hazardous waste containers.
-
Do not mix with other chemical waste streams unless compatibility is confirmed.
-
The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and solvent.
-
Decontamination of Labware
-
Glassware and other reusable equipment that has come into contact with this compound should be decontaminated.
-
Rinse the equipment with a suitable solvent (such as ethanol or acetone) that is known to solubilize the compound.
-
Collect the initial rinsate as hazardous liquid waste.
-
Subsequent washing with soap and water can then be performed.
Spill Management
In the event of a spill:
-
Small Spills (Powder):
-
Gently cover the spill with an absorbent material to avoid raising dust.
-
Dampen the absorbent material with water.
-
Carefully sweep the dampened material into a designated hazardous waste container.
-
-
Small Spills (Liquid):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material into a designated hazardous waste container.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Final Disposal
-
All waste containers (solid and liquid) must be securely sealed and stored in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal by your institution's licensed hazardous waste contractor.
-
Do not dispose of this compound down the drain or in regular trash.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
This guide is intended to provide essential operational procedures. Always consult your institution's specific safety and disposal guidelines and the relevant Safety Data Sheets for all chemicals used.
Personal protective equipment for handling ABT-639 hydrochloride
Essential Safety and Handling Guide for ABT-639 Hydrochloride
Disclaimer: This document provides guidance on the safe handling of this compound based on general principles for potent research compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Researchers should always consult the manufacturer-provided SDS if available and conduct a thorough risk assessment before handling any new chemical.
This compound is a selective T-type Ca2+ channel blocker used in research.[1] As with any potent, biologically active compound, proper handling procedures are crucial to ensure the safety of laboratory personnel and the integrity of experiments. This guide provides essential safety and logistical information for the operational use and disposal of this compound.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against exposure to potent compounds. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Two pairs of powder-free nitrile gloves, with the outer pair changed immediately upon contamination. |
| Body Protection | Lab Coat/Gown | A disposable, low-permeability gown or a dedicated lab coat.[2] |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles or safety glasses with side shields. |
| Respiratory Protection | Face Mask/Respirator | A surgical mask is recommended for handling the solid compound. For procedures with a high risk of aerosolization, a fit-tested N95 respirator should be used.[3][4] |
Operational Plan: Handling and Weighing
Handling potent compounds in powder form requires careful procedures to avoid inhalation and contamination. All manipulations of solid this compound should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize exposure.[5][6]
Weighing Protocol:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Decontaminate the weighing area and the balance.
-
Use dedicated utensils (spatulas, weigh boats) for this compound.
-
-
Weighing:
-
Tare a pre-labeled, tared container on the analytical balance.
-
Carefully transfer the desired amount of this compound to the container inside the fume hood.
-
Close the primary container of this compound immediately after dispensing.
-
Re-weigh the container to obtain the exact mass.
-
-
Post-Weighing:
-
Clean all utensils and the weighing area with an appropriate solvent (e.g., 70% ethanol) to remove any residual powder.
-
Dispose of all contaminated disposables (gloves, weigh boats, wipes) in a designated chemical waste container.
-
Experimental Protocols: Solution Preparation
The following is a general protocol for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, water)
-
Volumetric flask
-
Pipettes and pipette tips
-
Vortex mixer or sonicator
Procedure:
-
Following the weighing protocol, transfer the weighed this compound to a volumetric flask.
-
Add a small amount of the chosen solvent to the flask to dissolve the powder.
-
Vortex or sonicate the solution until the solid is completely dissolved.
-
Add solvent to the final volume mark on the volumetric flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Label the flask clearly with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure a safe laboratory environment.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated disposables (e.g., gloves, weigh boats, paper towels) should be placed in a clearly labeled hazardous waste container.[7] |
| Liquid Waste | Unused solutions of this compound should be collected in a designated hazardous waste container. Do not pour down the drain unless authorized by your institution's environmental health and safety department.[7][8] |
| Empty Containers | "RCRA empty" containers (no freestanding liquid and no more than 3% by weight of the original contents remaining) should have their labels defaced and can be disposed of in the regular trash.[9] Containers that held acutely hazardous materials may require triple-rinsing.[9] |
Visualized Workflows
To further clarify the handling and disposal procedures, the following diagrams illustrate the recommended workflows.
References
- 1. glpbio.com [glpbio.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. gerpac.eu [gerpac.eu]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. sites.rowan.edu [sites.rowan.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
